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  • Product: 4-(Carboxymethoxy)phenylboronic acid
  • CAS: 1072945-84-6

Core Science & Biosynthesis

Foundational

4-(carboxymethoxy)phenylboronic acid CAS number 1072945-84-6

The following technical guide is structured as a high-level whitepaper designed for researchers in medicinal chemistry, chemical biology, and materials science. It prioritizes mechanistic insight, reproducible protocols,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for researchers in medicinal chemistry, chemical biology, and materials science. It prioritizes mechanistic insight, reproducible protocols, and authoritative grounding.

Principles, Synthesis, and Applications in Drug Discovery & Bioconjugation

CAS Number: 1072945-84-6 Synonyms: 2-(4-Boronophenoxy)acetic acid; 4-Boronophenoxyacetic acid Molecular Formula: C₈H₉BO₅ Molecular Weight: 195.97 g/mol [1]

Executive Summary

4-(Carboxymethoxy)phenylboronic acid represents a critical class of bifunctional linkers utilized in the development of glucose-responsive materials, PROTACs (Proteolysis Targeting Chimeras), and targeted drug delivery systems. Its structural uniqueness lies in the coexistence of two distinct reactive handles:

  • Phenylboronic Acid (PBA) Moiety: Acts as a reversible sensor for cis-1,2-diols (e.g., glucose, ribose) and a warhead for serine protease inhibition.

  • Carboxymethoxy Tail: Provides a stable, sterically accessible carboxylic acid for bioconjugation via amide bond formation, allowing the PBA sensor to be tethered to polymers, proteins, or surfaces without compromising its Lewis acidity.

This guide details the physicochemical profile, validated synthesis routes, and application workflows for this compound, emphasizing its role in "smart" insulin delivery and supramolecular assembly.

Chemical Profile & Stability

Understanding the physicochemical behavior of CAS 1072945-84-6 is prerequisite to its successful application. The compound exists in equilibrium between its trigonal planar (boronic acid) and tetrahedral (boronate) forms, a property dictated by pH and pKa.

Table 1: Physicochemical Properties
PropertyValue / DescriptionContext for Application
Appearance White to off-white powderVisual purity check; yellowing indicates oxidation/dehydration.
Solubility DMSO, Methanol, dilute aqueous baseLimited solubility in neutral water; requires pH adjustment or cosolvents.
pKa (Boronic Acid) ~8.5 - 9.0 (Estimated)Determines the pH threshold for diol binding (optimal binding occurs near pKa).
pKa (Carboxylic Acid) ~3.5 - 4.5Standard range for carboxylic acids; allows selective activation via EDC/NHS.
Stability Hygroscopic; prone to dehydrationStore at -20°C under inert gas. Forms boroxines (anhydrides) upon heating.

Expert Insight: The ether linkage at the para-position is electron-donating. This slightly increases the pKa of the boronic acid compared to a bare phenylboronic acid, potentially requiring a higher pH for optimal glucose binding unless an electron-withdrawing group is introduced elsewhere or the microenvironment is engineered (e.g., cationic polymers).

High-Fidelity Synthesis Protocol

While direct alkylation of 4-hydroxyphenylboronic acid is possible, it often suffers from side reactions involving the boronic acid group. A self-validating protection-deprotection strategy is recommended for high-purity applications.

Synthesis Workflow (DOT Diagram)

SynthesisPathway Start 4-Hydroxyphenylboronic Acid Pinacol Ester Step1 Alkylation (Ethyl Bromoacetate, K2CO3, ACN) Start->Step1 Nucleophilic Substitution Inter1 Intermediate: Ethyl 2-(4-(pinacolboryl) phenoxy)acetate Step1->Inter1 Step2 Global Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Saponification & Deprotection End Target: 4-(Carboxymethoxy) phenylboronic acid Step2->End Acidification (pH 3)

Figure 1: Step-wise synthesis pathway utilizing pinacol ester protection to prevent boronic acid polymerization during alkylation.

Detailed Methodology

Step 1: Alkylation

  • Dissolve 4-hydroxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous Acetonitrile (ACN).

  • Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir for 30 min to generate the phenoxide.

  • Dropwise add Ethyl Bromoacetate (1.2 eq). Heat to reflux (80°C) for 4-6 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the starting phenol indicates completion.

Step 2: Hydrolysis

  • Dissolve the intermediate ester in a 1:1 mixture of THF and Water.

  • Add Lithium Hydroxide (LiOH, 3.0 eq). Stir at room temperature for 12 hours. Note: LiOH is preferred over NaOH to minimize harshness on the boronic acid.

  • Workup: Evaporate THF. Acidify the aqueous layer carefully to pH ~3 using 1M HCl. The product will precipitate.

  • Purification: Recrystallize from water/methanol or purify via reverse-phase chromatography (C18) if high purity (>98%) is required for biological assays.

Mechanistic Applications

Glucose & Diol Sensing Mechanism

The core utility of this compound is the reversible formation of cyclic boronate esters with cis-1,2-diols. This equilibrium is pH-dependent.

GlucoseSensing AcidForm Boronic Acid (Trigonal, Neutral) BaseForm Boronate Anion (Tetrahedral, Charged) AcidForm->BaseForm OH- (pH > pKa) Complex Cyclic Boronate Ester (Stable Complex) BaseForm->Complex + Glucose (Reversible Binding) Glucose Glucose (cis-diol)

Figure 2: The equilibrium mechanism. Binding is favored in the tetrahedral anionic state, making pH control critical.

Bioconjugation Strategies

The carboxymethoxy group allows this molecule to serve as a "pendant" on polymer chains.

  • Application: Creating glucose-responsive hydrogels.[2] When glucose binds to the boronic acid, the polymer becomes more hydrophilic (charged), causing swelling and releasing payload (e.g., insulin).

  • Chemistry: Standard EDC/NHS coupling is effective.

    • Caution: Avoid using excess base during conjugation, as it may promote boroxine formation or complexation with buffer components (e.g., Tris buffer contains diols and must be avoided).

Experimental Protocols

Protocol A: Bioconjugation to an Amine-Functionalized Polymer

Objective: Attach CAS 1072945-84-6 to a poly-lysine or amine-dendrimer backbone.

  • Activation:

    • Dissolve 4-(carboxymethoxy)phenylboronic acid (10 mg, 50 µmol) in 1 mL dry DMSO.

    • Add EDC[3]·HCl (1.2 eq) and NHS (1.2 eq). Stir for 30 mins at RT.

    • Why: This forms the semi-stable NHS-ester.

  • Conjugation:

    • Dissolve the amine-bearing polymer in PBS (pH 7.4). Crucial: Ensure the buffer is free of Tris or Sorbitol.

    • Add the activated NHS-ester solution dropwise to the polymer solution.

    • Stir for 4-12 hours at 4°C.

  • Purification:

    • Dialyze against PBS (pH 7.4) using a membrane with appropriate Molecular Weight Cut-Off (MWCO) to remove unreacted boronic acid and urea byproducts.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Use the compound as a building block to install the carboxymethoxy-phenyl motif onto an aryl halide.

  • Reagents:

    • Aryl Bromide (1.0 eq)[4]

    • 4-(Carboxymethoxy)phenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (0.05 eq)

    • K₂CO₃ (3.0 eq)

  • Solvent System: 1,4-Dioxane : Water (4:1). Water is essential for the boronic acid activation.

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a sealed vial under inert atmosphere.

    • Heat to 90°C for 12 hours.

    • Workup: Acidify to pH 3 (to protonate the carboxylic acid) before extracting with Ethyl Acetate.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6]

  • Storage: Hygroscopic. Store at 2-8°C or -20°C. Keep container tightly closed to prevent hydrolysis of the boronic acid to the anhydride (boroxine).

  • Incompatibility: Strong oxidizing agents. Avoid contact with cis-diol containing buffers (Tris, Sorbitol) during storage or use, as they will covalently bind to the reagent.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1072945-84-6. Retrieved from [Link]

  • Glucose Sensing Applications

    • Matsumoto, A., et al. (2012).[2] "A Synthetic Approach toward a Self-Regulated Insulin Delivery System." Angewandte Chemie International Edition. [Link][2]

  • Boronic Acid Synthesis & Protection

    • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

Sources

Exploratory

Technical Guide: Determination of pKa Values for 4-(carboxymethoxy)phenylboronic Acid

Executive Summary This technical guide outlines the rigorous determination of dissociation constants (pKa) for 4-(carboxymethoxy)phenylboronic acid (CAS: 1072945-84-6).[1][2] As a bifunctional molecule containing both a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous determination of dissociation constants (pKa) for 4-(carboxymethoxy)phenylboronic acid (CAS: 1072945-84-6).[1][2] As a bifunctional molecule containing both a carboxylic acid and a boronic acid moiety, this compound exhibits complex ionization behavior critical for its application in proteasome inhibition, sugar sensing, and Suzuki-Miyaura coupling.[1][2]

This document provides a self-validating experimental framework, prioritizing the Yasuda-Shedlovsky extrapolation method to address the compound's limited aqueous solubility, alongside standard potentiometric and spectrophotometric protocols.[1]

Structural Analysis & Theoretical Predications

Before experimental initiation, it is vital to map the ionization landscape of the molecule. 4-(carboxymethoxy)phenylboronic acid possesses two distinct ionizable centers:

  • Carboxylic Acid (

    
    ):  A Brønsted acid.[1][2]
    
  • Boronic Acid (

    
    ):  A Lewis acid that ionizes via hydration and hydroxide coordination.[1][2]
    
Predicted Ionization Constants

Based on Hammett substituent constants (


) and structural analogs (phenoxyacetic acid and phenylboronic acid), the theoretical values are:
Ionization StepFunctional GroupMechanismPredicted pKaElectronic Effect
pKa₁ Carboxylic AcidDeprotonation3.1 – 3.6 Inductive withdrawal by ether oxygen increases acidity relative to acetic acid.[1][2]
pKa₂ Boronic AcidLewis Hydroxylation8.8 – 9.2 The 4-alkoxy group is electron-donating (+R), typically raising the pKa above that of phenylboronic acid (8.8).[1][2]
Ionization Equilibria

The molecule transitions through three species as pH increases:

  • Species A (pH < 2): Neutral form (

    
    ).[1][2]
    
  • Species B (pH 4-7): Mono-anionic carboxylate (

    
    ).[1][2]
    
  • Species C (pH > 10): Di-anionic boronate (

    
    ).[1][2]
    

IonizationPath cluster_0 Acidic Region cluster_1 Physiological pH cluster_2 Basic Region NodeA Species A Neutral (COOH, B(OH)2) NodeB Species B Mono-Anion (COO-, B(OH)2) NodeA->NodeB pKa1 ≈ 3.5 (-H+) NodeC Species C Di-Anion (COO-, B(OH)3-) NodeB->NodeC pKa2 ≈ 9.0 (+OH-)

Figure 1: Sequential ionization pathway of 4-(carboxymethoxy)phenylboronic acid.[1][2]

Experimental Methodologies

Due to the "slightly soluble" nature of this compound in pure water, a standard aqueous titration may yield noisy data or precipitation. Therefore, Method B (Yasuda-Shedlovsky Extrapolation) is the recommended primary protocol, with Method A serving as a control if solubility permits.[1][2]

Pre-requisites
  • Purity Check: Verify purity >98% via HPLC or

    
     NMR. Boronic acids can dehydrate to form boroxines (trimers); ensure the sample is not a boroxine anhydride.
    
  • Carbonate Removal: All water must be boiled and degassed with

    
     or 
    
    
    
    to remove dissolved
    
    
    , which interferes with potentiometric measurements.[2]
Method A: Potentiometric Titration (Aqueous)

Applicable only if concentration < 1 mM is soluble.[2]

  • Preparation: Dissolve

    
     mol of analyte in 50 mL of degassed 0.1 M KCl (ionic strength adjustor).
    
  • Acidification: Add 0.5 mL of 0.1 M HCl to lower pH to ~2.0 (ensuring full protonation).

  • Titration: Titrate with standardized 0.1 M carbonate-free NaOH using a precision automatic titrator (e.g., Metrohm or Mettler Toledo).

  • Dosing: Add titrant in 10-20

    
     increments. Allow electrode stabilization (drift < 0.5 mV/min) between points.
    
  • Endpoint: Record data until pH reaches ~11.0.

Method B: Yasuda-Shedlovsky Extrapolation (Mixed Solvent)

The Gold Standard for hydrophobic boronic acids.[1][2]

This method determines apparent pKa values (


) in varying methanol/water mixtures and extrapolates to 0% organic solvent.[2]

Protocol:

  • Solvent Preparation: Prepare three solvent mixtures: 20%, 40%, and 60% (v/v) Methanol in water.[1][2] Adjust ionic strength to I=0.1 M using KCl.[2]

  • Titration: Perform the potentiometric titration (as in Method A) in each solvent mixture.

  • Data Collection: Determine the

    
     for both ionizable groups in each mixture.
    
  • Plotting: Plot

    
     vs. 
    
    
    
    (inverse dielectric constant of the mixture).[2]
  • Extrapolation: The y-intercept represents the true aqueous pKa.

Dielectric Constants (


) for Calculation: 
  • 20% MeOH:

    
    [1][2]
    
  • 40% MeOH:

    
    
    
  • 60% MeOH:

    
    [1]
    
Method C: Spectrophotometric Titration (UV-Vis)

Validation method for the Boronic Acid moiety.[1]

Boronic acid ionization (


 hybridization) causes a hypsochromic shift (blue shift) in the UV spectrum.[2]
  • Stock: Prepare a 50

    
     solution of the analyte in buffer.
    
  • Buffers: Prepare a series of buffers ranging from pH 7.0 to 11.0 (0.2 pH increments). Avoid polyol-containing buffers (e.g., Tris) which bind boronic acids.[1][2] Use Phosphate or Carbonate.[2]

  • Measurement: Record UV absorbance (200-350 nm).

  • Analysis: Monitor the

    
     shift. Plot Absorbance vs. pH at the wavelength of maximum change.
    

Data Analysis & Calculation

Potentiometric Data Processing

For the potentiometric data, use the Bjerrum formation function (


)  to determine precise pKa values.

[1][2]

However, for modern applications, non-linear regression using the Henderson-Hasselbalch equation is standard.[1][2]

For the Carboxyl Group (pKa1):


[1][2]

For the Boronic Group (pKa2):


[1][2]

Note: The boronic acid equilibrium is formally


.[1][2]
Workflow Visualization

Workflow Start Start: 4-(carboxymethoxy) phenylboronic acid Solubility Check Solubility (Is it soluble in 0.1M KCl?) Start->Solubility MethodA Method A: Aqueous Titration (0.1 M KCl, 25°C) Solubility->MethodA Yes (>1mM) MethodB Method B: Mixed Solvent Titration (20%, 40%, 60% MeOH) Solubility->MethodB No (Precipitates) Final Final Aqueous pKa Values MethodA->Final Calc Calculate psKa (Gran Plot / Derivative) MethodB->Calc YS_Eq Yasuda-Shedlovsky Extrapolation (Plot vs 1/ε) Calc->YS_Eq YS_Eq->Final

Figure 2: Decision tree for selecting the appropriate determination methodology.

Troubleshooting & Best Practices

Boroxine Formation

Boronic acids can form cyclic trimers (boroxines) in solid state or high concentrations.[2]

  • Detection:

    
     NMR will show broadened or shifted peaks.[2]
    
  • Mitigation: Ensure the titration solution is dilute (< 5 mM). The hydrolysis of boroxine to boronic acid is rapid in water, but kinetics can affect initial readings.

Buffer Interference

Critical Warning: Do not use buffers containing cis-diols (e.g., Tris, HEPES if contaminated) or catechols.[1][2] Boronic acids covalently bind to 1,2-diols, forming cyclic esters and significantly shifting the apparent pKa (often lowering it by 2-3 units).[1][2]

  • Safe Buffers: Phosphate, Acetate, Carbonate, Good's buffers without hydroxyls (e.g., MOPS).[1][2]

Ionic Strength Effects

The pKa of the carboxylic acid is sensitive to ionic strength. Ensure


 is constant (0.1 M or 0.15 M KCl) to mimic physiological conditions. Report values as 

at specific ionic strength.[1][2]
Electrode Hysteresis

Glass electrodes can exhibit hysteresis in mixed organic solvents.[2]

  • Protocol: Re-calibrate the electrode in aqueous buffers after every mixed-solvent run to ensure slope efficiency remains >98%.

References

  • Hall, D. G. (2011).[1][2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (The definitive text on boronic acid chemistry and properties). [1][2]

  • Soundararajan, S., et al. (1989).[1][2][4] "Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants." Analytical Biochemistry, 178(1), 125-134.[1][2][4] (Establishes spectrophotometric methods for boronic acids).

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Source for Yasuda-Shedlovsky extrapolation protocols). [1][2]

  • Tomsho, J. W., et al. (2012).[1][2] "Ring structure and aromatic substituent effects on the pKa of the benzoxaborole pharmacophore." ACS Medicinal Chemistry Letters, 3(1), 48-52.[1][2] (Discusses electronic effects on Boron pKa). [1][2]

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 312183, 4-Carboxyphenylboronic acid. (Used for structural analog comparison). [1][2]

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Quality Control of 4-(Carboxymethoxy)phenylboronic Acid via 1H NMR

Executive Summary & Chemical Context 4-(Carboxymethoxy)phenylboronic acid (also known as 4-boronophenoxyacetic acid) is a bifunctional building block critical in medicinal chemistry and bioconjugation. It features two di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-(Carboxymethoxy)phenylboronic acid (also known as 4-boronophenoxyacetic acid) is a bifunctional building block critical in medicinal chemistry and bioconjugation. It features two distinct reactive termini: a boronic acid moiety capable of reversible covalent bonding (e.g., with diols in saccharide sensing) or Suzuki-Miyaura cross-coupling, and a carboxylic acid tail for amide bond formation.

The Analytical Challenge: Unlike simple organic molecules, arylboronic acids exist in a dynamic equilibrium with their anhydride trimers (boroxines).[1] This equilibrium is solvent- and water-dependent, often leading to confusing NMR spectra where peak broadening or duplication occurs.[1] This guide provides a definitive protocol for characterizing this molecule, distinguishing the free acid from its boroxine dehydration product, and validating sample integrity.

Experimental Methodology

To obtain a definitive spectrum, specific attention must be paid to solvent selection and water content. Standard chloroform-d (


) is unsuitable  due to the poor solubility of the carboxylic acid and the aggregation of the boronic acid.
Recommended Protocol
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent. It disrupts hydrogen bonding dimers and sufficiently solubilizes the polar carboxyl group.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

    • Note: High concentrations favor boroxine formation. Low concentrations favor the free boronic acid species

      
      .
      
  • Water Suppression: Use dry DMSO-d6 (stored over molecular sieves).[2] Presence of water (

    
    ) causes rapid chemical exchange with the boronic 
    
    
    
    and carboxylic
    
    
    protons, causing these diagnostic peaks to broaden or disappear.
Sample Preparation Workflow

The following decision tree outlines the preparation logic to ensure spectral fidelity.

SamplePrep Start Solid Sample (White Powder) Solvent Select Solvent: DMSO-d6 (Dry) Start->Solvent Dissolution Dissolve & Sonicate (Avoid Heat) Solvent->Dissolution Check Check Clarity Dissolution->Check Check->Solvent Turbid (Add more DMSO) NMR Acquire 1H NMR (ns=16 or 32) Check->NMR Clear Solution

Figure 1: Sample preparation workflow to minimize boroxine artifacts and ensure solubility.

Spectral Analysis & Assignment

The 1H NMR spectrum of 4-(carboxymethoxy)phenylboronic acid in DMSO-d6 exhibits a distinct pattern. The aromatic region displays a classic para-substituted system (AA'BB'), while the aliphatic region contains a diagnostic methylene singlet.

Chemical Shift Data Table[3][4][5]
AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (

)
Structural Insight
COOH 12.9 - 13.0Broad Singlet1H-Carboxylic acid proton. Highly dependent on concentration/pH.
B(OH)₂ 7.9 - 8.1Broad Singlet2H-Boronic acid protons. Disappears if

is added.[3]
Ar-H (ortho to B) 7.7 - 7.8Doublet (d)2H~8.5 HzDeshielded by the electron-deficient boron atom.
Ar-H (ortho to O) 6.9 - 7.0Doublet (d)2H~8.5 HzShielded by the electron-donating alkoxy group.
O-CH₂ 4.6 - 4.7Singlet (s)2H-Methylene linker. Diagnostic for the ether connection.
Structural Logic & Causality
  • The AA'BB' System: The phenyl ring possesses a plane of symmetry. The two protons ortho to the boronic acid (Positions 3,5 relative to ether) are chemically equivalent but magnetically non-equivalent to the protons ortho to the ether (Positions 2,6). This results in a "roofing" effect where the inner lines of the doublets are taller than the outer lines.

  • The Boronic Shift: Boron has an empty p-orbital (electron-withdrawing by induction/resonance), which deshields the adjacent protons, pushing them downfield to ~7.8 ppm. Conversely, the ether oxygen has lone pairs that donate electron density into the ring, shielding the adjacent protons upfield to ~6.9 ppm.

Visual Assignment Diagram

Structure cluster_legend Signal Origin Boron B(OH)2 ~8.0 ppm OrthoB Ar-H (a) ~7.8 ppm Boron->OrthoB attached OrthoO Ar-H (b) ~6.9 ppm OrthoB->OrthoO aromatic ring Methylene CH2 (c) ~4.7 ppm OrthoO->Methylene ether link Carboxyl COOH ~13.0 ppm Methylene->Carboxyl carbonyl Desc (a) Deshielded by Boron (b) Shielded by Oxygen (c) Deshielded by O and C=O

Figure 2: Correlation between chemical structure and NMR chemical shifts.[4]

Troubleshooting & Purity Profiling

The most common "failure mode" in analyzing this compound is not degradation, but dehydration.

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[5] In the NMR spectrum, this manifests as:

  • Peak Duplication: You may see a second set of aromatic doublets slightly shifted (usually downfield by <0.1 ppm) relative to the main peaks.

  • Loss of OH Signal: The broad singlet at 8.0 ppm (

    
    ) decreases in integral intensity (ratio < 2:1 relative to aromatic protons).
    

Remediation: Add a small amount of


 (1 drop) to the DMSO-d6 tube. This hydrolyzes the boroxine back to the boronic acid (though it will exchange the OH protons, causing them to disappear). If the aromatic region simplifies to a single set of doublets, the impurity was merely the anhydride.
Common Impurities
  • Protodeboronation: If the C-B bond cleaves (common under basic or heating conditions), the product is phenoxyacetic acid .

    • Diagnostic: Look for a triplet at ~7.3 ppm (meta protons) and a triplet at ~6.9 ppm (para proton), replacing the AA'BB' pattern.

  • Residual Solvents:

    • THF:[6][7][8] Multiplets at 1.76 and 3.60 ppm.

    • Ethyl Acetate: Quartet at 4.03, Singlet at 1.99, Triplet at 1.17 ppm.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[9] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Storey, C. M., et al. (2025).[9] The Boroxine–Boronic Acid Equilibrium.[1][5][7][8][9][11] Journal of the American Chemical Society. (Detailed kinetics of boronic acid dehydration).

  • ChemicalBook. (2023). 4-(Carboxymethoxy)phenylboronic acid Product & Spectral Data.

Sources

Protocols & Analytical Methods

Method

palladium catalysts for 4-(carboxymethoxy)phenylboronic acid cross-coupling

Title: Optimizing Suzuki-Miyaura Couplings of 4-(Carboxymethoxy)phenylboronic Acid: Catalyst Selection and Protocol Standardization Introduction: The Bifunctional Challenge 4-(Carboxymethoxy)phenylboronic acid is a high-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Optimizing Suzuki-Miyaura Couplings of 4-(Carboxymethoxy)phenylboronic Acid: Catalyst Selection and Protocol Standardization

Introduction: The Bifunctional Challenge

4-(Carboxymethoxy)phenylboronic acid is a high-value bifunctional building block used extensively in medicinal chemistry to install "linker" motifs or improve the solubility profiles of drug candidates. Structurally, it presents a phenyl ring bearing a boronic acid at the para position and a carboxymethoxy ether tail.

While the ether linkage is chemically robust, the presence of a free carboxylic acid introduces a specific set of challenges that disrupt standard Suzuki-Miyaura protocols:

  • Base Consumption: The acidic proton (

    
    ) immediately neutralizes stoichiometric equivalents of the base, halting the activation of the boronic acid if not accounted for.
    
  • Solubility Inversion: Upon deprotonation, the substrate becomes a highly polar carboxylate salt, often precipitating out of non-polar solvents (e.g., Toluene) or requiring aqueous biphasic systems.

  • Catalyst Poisoning: In "ligandless" or weak-binding systems, the carboxylate can coordinate to the Palladium center, potentially dampening reactivity.

This guide outlines a self-validating protocol to overcome these hurdles, focusing on catalyst selection (


 vs. Buchwald G3) and a distinct acid-base workup strategy that simplifies purification.

Mechanistic Insight & Causality

To ensure reaction success, one must understand the modified catalytic cycle required for acidic substrates.

  • The Base Role: In a standard Suzuki coupling, the base (typically ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) converts the boronic acid into a reactive boronate species
    
    
    , which is necessary for transmetallation. With 4-(carboxymethoxy)phenylboronic acid, the first equivalent of base is sacrificial , consumed solely to deprotonate the carboxylic acid.
  • The Solvent Role: The reaction species transitions from a neutral organic molecule to a charged dianion (boronate + carboxylate) during the cycle. Therefore, water is not just a co-solvent; it is mandatory to solubilize the reactive intermediate.

Figure 1: Reaction Pathway & Solubility Dynamics

G Start Start: Free Acid Substrate (Organic Soluble) BaseAdd Step 1: Base Addition (>3 Equiv.) Start->BaseAdd Deprotonation Species Active Species: Dianionic Salt (Water Soluble) BaseAdd->Species Formation of Boronate Transmetal Transmetallation (Rate Determining) Species->Transmetal Pd(II)-Ar-X Interaction Product Product: Carboxylate Salt Transmetal->Product Reductive Elimination

Caption: The transition from lipophilic free acid to hydrophilic dianion necessitates a biphasic solvent system (e.g., Dioxane/Water).

Catalyst Selection Guide

We recommend two distinct catalyst generations depending on the electrophile (halide) partner.

Table 1: Catalyst Performance Matrix[2]
FeatureStandard Protocol (Gen 2) High-Performance Protocol (Gen 3)
Catalyst

XPhos Pd G3 (Buchwald Precatalyst)
Primary Use Aryl Bromides, Aryl IodidesAryl Chlorides, Sterically Hindered Bromides
Ligand Type Bidentate (Chelating)Bulky Monodentate (Biaryl Phosphine)
Mechanism Robust; prevents Pd black formation via chelation.Rapid activation; bulky ligand facilitates oxidative addition of unreactive C-Cl bonds.
Temperature Requires Heat (

)
Mild (

)
Base Compatibility

,


,

Cost LowHigh
Decision Logic

Use


  if your electrophile is a simple Aryl Bromide/Iodide. The bidentate ligand is extremely stable and resists displacement by the carboxylate group.
Use XPhos Pd G3  if your electrophile is an Aryl Chloride or contains ortho substituents. The rapid oxidative addition is required to outcompete protodeboronation of the boronic acid.

Detailed Experimental Protocols

Protocol A: The Robust Method (Aryl Bromides/Iodides)

Target: Synthesis of Biaryl Carboxylic Acids via


.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-(Carboxymethoxy)phenylboronic acid (1.3 equiv)

  • 
     (3-5 mol%)
    
  • 
     (3.5 equiv) — Critical Excess
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial, combine the aryl halide, boronic acid, and

    
    .
    
  • Degas: Add 1,4-Dioxane and Water. Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Catalyst: Add

    
     quickly under inert flow. Cap the vial.
    
  • React: Heat to

    
     for 4–12 hours.
    
    • Monitoring: Take a

      
       aliquot, quench with 
      
      
      
      (to protonate), extract into EtOAc, and run TLC/LCMS.
  • Workup (The "Acid-Base" Purification):

    • Cool mixture to RT. Dilute with water (

      
      ) and EtOAc (
      
      
      
      ).
    • Wash 1 (Basic): Separate the layers. Keep the Aqueous Layer (contains product as salt). Discard organic layer (contains non-polar impurities/dimers).

    • Acidification: Carefully acidify the aqueous layer to pH ~2-3 using

      
      . The product should precipitate or turn the solution cloudy.
      
    • Extraction: Extract the acidic aqueous layer with EtOAc (

      
      ).
      
    • Dry: Combine organics, dry over

      
      , and concentrate.
      
Protocol B: The High-Performance Method (Aryl Chlorides/Steric Bulk)

Target: Difficult couplings using XPhos Pd G3.

Reagents:

  • Aryl Chloride (1.0 equiv)[1]

  • 4-(Carboxymethoxy)phenylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2-3 mol%)

  • 
     (3.0 equiv)
    
  • Solvent: THF / Water (10:1)

Step-by-Step:

  • Charge: Combine substrates and base in the vial.

  • Solvent: Add THF/Water mixture. Degas thoroughly.

  • Catalyst: Add XPhos Pd G3.[1][2] The solution often turns a distinct orange/red.

  • React: Stir at

    
    . These catalysts are highly active; check progress at 1 hour.
    
  • Workup: Follow the same Acid-Base Purification outlined in Protocol A.

Workflow Visualization: Acid-Base Purification Strategy

This workflow is the most powerful tool for this specific substrate, often eliminating the need for column chromatography.

Workup Rxn Crude Reaction Mixture (pH > 10) Partition Partition: EtOAc / Water Rxn->Partition OrgLayer1 Organic Layer 1: Non-polar Impurities (Discard) Partition->OrgLayer1 Wash AqLayer1 Aqueous Layer 1: Product (Carboxylate) + Inorganic Salts Partition->AqLayer1 Save Acidify Acidify to pH 2 (1M HCl) AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract FinalProd Final Organic Layer: Pure Product (Free Acid) Extract->FinalProd

Caption: Self-validating purification utilizing the pH-switchable solubility of the carboxylic acid.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Conversion Base exhausted by carboxylic acid.Ensure Base is

equiv relative to halide.
Protodeboronation Reaction too hot or too slow; Boronic acid instability.Switch to XPhos Pd G3 to speed up coupling; lower temp to

. Add boronic acid in portions.
Pd Black Precipitate Catalyst decomposition.Ensure thorough degassing. If using

, switch to

(more thermally stable).
Product stuck in Water Product is too polar even as free acid.Use n-Butanol or 2-MeTHF for the acidic extraction step instead of EtOAc/DCM.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Bruno, N. C.; et al. "Buchwald Precatalysts: XPhos Pd G3 and G4 Applications." Sigma-Aldrich Application Note. Link

  • Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003 , 68(11), 4302-4314.[3] (Relevant for alternative boron sources if protodeboronation persists). Link

  • Enamine Ltd. "Scale-up and QC of G3 and G4 Buchwald Precatalysts."[1] Enamine Technical Reports. Link

Sources

Application

Application Note: Functionalizing Antibodies with 4-(Carboxymethoxy)phenylboronic Acid (CPBA)

Abstract & Scientific Rationale This guide details the methodology for covalently labeling antibodies with 4-(carboxymethoxy)phenylboronic acid (CPBA) . Unlike standard fluorophore labeling, this modification transforms...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the methodology for covalently labeling antibodies with 4-(carboxymethoxy)phenylboronic acid (CPBA) . Unlike standard fluorophore labeling, this modification transforms the antibody into a dual-affinity reagent: it retains its antigen specificity while gaining "lectin-mimetic" properties via the boronic acid moiety.

Why CPBA? The specific structure of CPBA includes an ether spacer (-O-CH2-) between the phenyl ring and the carboxylic acid. This spacer is critical; it reduces steric hindrance during conjugation and improves the water solubility of the boronic acid payload compared to direct 4-carboxyphenylboronic acid analogs.

Key Applications:

  • Glycan Enrichment: The conjugated boronic acid reversibly binds cis-diols (e.g., sialic acid, mannose) on glycoproteins.

  • Oriented Immobilization: Binding the antibody to diol-rich surfaces (e.g., Sepharose) via the boronic acid tag rather than random amine coupling.

  • Bio-orthogonal Assembly: Interaction with salicylhydroxamic acid (SHA) derivatives.

Mechanism of Action

Conjugation Chemistry (The "Handle")

The labeling utilizes a two-step EDC/Sulfo-NHS zero-length crosslinking strategy.

  • Activation: The carboxylic acid tail of CPBA is activated by EDC (carbodiimide) to form an unstable O-acylisourea, which is immediately stabilized by Sulfo-NHS to form an amine-reactive NHS-ester.

  • Coupling: This active ester attacks primary amines (Lysine residues) on the antibody, forming a stable amide bond.

Functional Chemistry (The "Payload")

Once conjugated, the boronic acid group exists in equilibrium between a trigonal planar (neutral) form and a tetrahedral (anionic) form.

  • Binding Mode: The anionic tetrahedral form covalently (but reversibly) binds with 1,2- or 1,3-cis-diols found on sugars, forming a cyclic boronate ester.

  • pH Dependency: Binding is generally favored at alkaline pH (pH 8.5–9.0), though interactions with specific glycans (like sialic acid) can occur at physiological pH due to secondary interactions.

Materials & Reagents

ReagentSpecificationPurpose
Antibody (IgG) >1 mg/mL, free of aminesTarget protein
CPBA 4-(carboxymethoxy)phenylboronic acidFunctional Label
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarboxyl Activator
Sulfo-NHS N-hydroxysulfosuccinimideStabilizer
Activation Buffer 0.1 M MES, pH 5.5–6.0Optimal pH for EDC
Coupling Buffer PBS or 0.1 M NaHCO₃, pH 7.5–8.0Optimal pH for Lysine attack
DMSO Anhydrous, PCR GradeSolvent for CPBA
Alizarin Red S (ARS) 10 mM in PBSValidation Reagent

Experimental Protocol

Phase 1: Preparation of Antibody

Critical: The antibody must be in an amine-free buffer.[1] Tris, Glycine, or BSA will compete with the reaction and ruin the yield.

  • Buffer Exchange: If the antibody is in Tris or contains BSA, perform dialysis or use a Zeba™ Spin Desalting Column (7K MWCO) to exchange it into PBS (pH 7.4) .

  • Concentration: Adjust antibody concentration to 1–2 mg/mL . Lower concentrations lead to poor conjugation efficiency.

Phase 2: Activation of CPBA

Note: CPBA is sparingly soluble in water. We activate it in an organic/aqueous mix.

  • Solubilization: Dissolve 2 mg of CPBA in 100 µL of dry DMSO.

  • Activation Mix:

    • Add 10 µL of CPBA/DMSO stock to 90 µL of Activation Buffer (MES, pH 6.0) .

    • Add 0.4 mg EDC (approx. 10-fold molar excess over CPBA).

    • Add 1.1 mg Sulfo-NHS (approx. 25-fold molar excess over CPBA).

  • Incubation: Vortex and incubate at room temperature for 15 minutes .

    • Why? This generates the semi-stable NHS-ester of CPBA.

Phase 3: Conjugation
  • Mixing: Immediately add the activated CPBA solution to your antibody solution.

    • Ratio: Aim for a 20:1 molar excess of CPBA-to-Antibody.

    • Calculation: IgG MW ≈ 150 kDa. CPBA MW ≈ 224 Da.

  • Reaction: Incubate at Room Temperature for 2 hours with gentle rotation.

  • Quenching (Optional): Add 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

Phase 4: Purification
  • Removal of Excess CPBA: Unconjugated boronic acid will interfere with downstream assays.

  • Method: Use a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS (pH 7.4) .

  • Storage: Store the conjugate at 4°C. Do not freeze unless glycerol is added, as freezing can aggregate the antibody.

Workflow Visualization

CPBA_Labeling_Workflow Start Start: Purified Antibody Check_Buffer Check Buffer Composition (Is Tris/Glycine present?) Start->Check_Buffer Exchange Buffer Exchange (into PBS pH 7.4) Check_Buffer->Exchange Yes (Amine Buffer) Conjugate Conjugation Reaction (Mix Ab + Activated CPBA) 2 hrs @ RT Check_Buffer->Conjugate No (PBS/HEPES) Exchange->Conjugate Prep_CPBA Solubilize CPBA (DMSO) Activate Activation Step (MES pH 6.0 + EDC/Sulfo-NHS) Prep_CPBA->Activate Activate->Conjugate Add NHS-Ester Purify Purification (Size Exclusion/Dialysis) Conjugate->Purify QC QC: Alizarin Red S Assay Purify->QC

Figure 1: Step-by-step workflow for the chemical conjugation of CPBA to IgG antibodies. Note the critical buffer check to prevent amine competition.

Validation Protocol: The Alizarin Red S Assay

To confirm the antibody is successfully labeled with boronic acid, we utilize the Alizarin Red S (ARS) spectral shift assay. ARS binds to boronic acid, causing a dramatic change in fluorescence/absorbance.

Procedure:
  • Preparation: Prepare a 100 µM solution of Alizarin Red S in PBS (pH 7.4).

  • Blank: 100 µL PBS + 10 µL ARS.

  • Control: 100 µL Unlabeled Antibody (1 mg/mL) + 10 µL ARS.

  • Sample: 100 µL CPBA-Labeled Antibody (1 mg/mL) + 10 µL ARS.

  • Measurement:

    • Fluorescence: Excitation 460 nm / Emission 570 nm.

    • Result: The CPBA-Ab sample should show significantly higher fluorescence (orange/red) compared to the control.

  • Quantification: A standard curve can be created using free phenylboronic acid to estimate the Molar Ratio (Boron/Ab).

ARS_Mechanism ARS Alizarin Red S (Non-fluorescent) Complex ARS-Boronate Complex (Fluorescent) ARS->Complex Binding BA_Ab CPBA-Antibody (Boronic Acid) BA_Ab->Complex Esters Formation

Figure 2: Mechanism of the Alizarin Red S validation assay. The formation of the cyclic boronate ester induces fluorescence.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation during conjugation CPBA hydrophobicityLimit DMSO to <10% final volume. Add CPBA slowly while vortexing.
Low conjugation efficiency Buffer pH too lowEnsure Coupling Buffer is pH 7.5–8.0. Lysines are protonated (unreactive) at pH < 7.0.
High background in QC Free CPBA remainingPerform a second desalting step. Free CPBA binds ARS much faster than protein-bound CPBA.
Loss of Antigen Binding Over-labelingReduce molar excess from 20x to 10x. Boronic acids on the CDR (binding region) can block antigen recognition.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for EDC/NHS chemistry).

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. (Foundational chemistry of boronate binding).

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol. (Detailed chemistry for carboxyl-amine coupling).

  • Santa Cruz Biotechnology. (n.d.). 4-(Carboxymethoxy)phenylboronic acid Product Data. (Chemical properties and CAS verification).

  • Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers. Chemical Reviews, 116(3), 1375-1397. (Review of boronic acid applications in biomaterials).

Sources

Method

High-Efficiency Immobilization of 4-(Carboxymethoxy)phenylboronic Acid on Amine-Functionalized Solid Supports

Abstract This technical guide details the protocol for the covalent immobilization of 4-(carboxymethoxy)phenylboronic acid (4-CMPBA) onto amine-functionalized solid supports (magnetic beads or agarose resins). The method...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the covalent immobilization of 4-(carboxymethoxy)phenylboronic acid (4-CMPBA) onto amine-functionalized solid supports (magnetic beads or agarose resins). The method utilizes carbodiimide chemistry (EDC/NHS) to form a stable amide linkage between the carboxyl group of the ligand and the primary amines of the matrix. This immobilization strategy preserves the functionality of the boronic acid moiety, enabling high-specificity affinity chromatography for glycoproteins, glycated proteins (e.g., HbA1c), and diol-containing small molecules. A self-validating Quality Control (QC) step using Alizarin Red S is included to quantify ligand incorporation.

Introduction & Principle

The Ligand: 4-(Carboxymethoxy)phenylboronic Acid

4-CMPBA is a bifunctional ligand containing:

  • Phenylboronic Acid (PBA) Group: Forms reversible covalent bonds with cis-1,2 or cis-1,3 diols (common in sugars like glucose, mannose, and sialic acid) under alkaline conditions.

  • Carboxymethoxy Linker: A carboxyl-terminated tether that serves as the attachment point to the solid support, ensuring the PBA group remains sterically accessible for binding targets.

The Chemistry: EDC/NHS Coupling

Direct reaction of carboxylic acids with amines is slow. We utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to convert the carboxyl group of 4-CMPBA into a reactive NHS-ester intermediate.[1] This intermediate reacts rapidly with primary amines on the solid support to form a stable amide bond.

Mechanism of Action

Once immobilized, the boronic acid exists in equilibrium between a trigonal planar form (neutral) and a tetrahedral boronate anion (charged). The tetrahedral form binds diols with high affinity.

ReactionScheme CMPBA 4-CMPBA (Carboxyl) EDC_NHS EDC / NHS Activation CMPBA->EDC_NHS pH 4.7-6.0 NHS_Ester Reactive NHS-Ester EDC_NHS->NHS_Ester Intermediate Final_Product Immobilized Ligand NHS_Ester->Final_Product + Amine_Resin (Amide Bond Formation) Amine_Resin Amine-Resin (NH2-Support) Amine_Resin->Final_Product

Figure 1: Reaction Scheme. Activation of 4-CMPBA carboxyl group followed by conjugation to amine-functionalized support.

Materials & Reagents

Solid Support
  • Option A (High Throughput): Amine-terminated Magnetic Beads (e.g., MagSepharose, Dynabeads).

  • Option B (Batch/Column): Amine-functionalized Agarose/Sepharose (e.g., EAH Sepharose 4B).

  • Note: Ensure the resin has a spacer arm (C6-C12) if the target protein is large, though the "carboxymethoxy" group on 4-CMPBA provides a short intrinsic spacer.

Chemicals[2][3][4]
  • Ligand: 4-(carboxymethoxy)phenylboronic acid (CAS: 68310-14-5).

  • Activators: EDC (HCl salt) and NHS (or Sulfo-NHS for higher water solubility).

  • Solvents: DMSO or DMF (if ligand solubility is low in aqueous buffer).

Buffers
Buffer TypeCompositionpHPurpose
Activation Buffer 0.1 M MES, 0.5 M NaCl6.0Optimal for EDC/NHS ester formation.
Coupling Buffer 0.1 M Sodium Phosphate or Bicarbonate8.0Promotes nucleophilic attack by resin amines.
Blocking Buffer 1 M Glycine or 1 M Acetic Anhydride (in water)7-8Caps unreacted amines on the resin.
Wash Buffer 1x PBS + 0.05% Tween-207.4Removal of non-covalently bound ligand.

Pre-Protocol Considerations (Critical)

  • Ligand Solubility: 4-CMPBA is moderately soluble in water but may require 10-20% DMSO in the Activation Buffer to ensure full dissolution at high concentrations (10-50 mM).

  • Avoid Amine Buffers: Do NOT use Tris, Glycine, or Ammonium salts during the coupling step. These will compete with the resin for the activated ligand.[2]

  • Stoichiometry: Aim for a 5-10 fold molar excess of ligand over the resin's amine content to ensure maximum surface coverage.

Detailed Protocol

Phase 1: Ligand Activation (The "In-Situ" Method)

This phase creates the reactive NHS-ester of 4-CMPBA immediately before contact with the resin to minimize hydrolysis.

  • Calculate Requirements: For 1 mL of settled resin (typically ~20 µmol amines/mL), weigh out ~100 µmol of 4-CMPBA (approx. 19.6 mg).

  • Dissolve Ligand: Dissolve 4-CMPBA in 2 mL of Activation Buffer (MES pH 6.0). If cloudy, add DMSO dropwise until clear (max 20% v/v).

  • Add Activators: Add EDC (final conc. 50 mM) and NHS (final conc. 50 mM) to the ligand solution.

  • Incubate: Mix gently for 15 minutes at room temperature (RT). Note: The solution may turn slightly yellow.

Phase 2: Resin Preparation
  • Dispense Resin: Aliquot the desired amount of Amine-functionalized resin into a reaction vessel (column or tube).

  • Wash: Wash the resin 3 times with 5 volumes of Coupling Buffer (pH 8.0) to remove storage preservatives and equilibrate pH. Remove supernatant.[3][4]

Phase 3: Coupling Reaction
  • Combine: Immediately add the Activated Ligand Solution (from Phase 1) to the prepared Resin.[2]

  • Adjust pH: Check pH. If it drops below 7.0 (due to MES carryover), adjust to pH 7.5-8.0 using dilute NaOH. The reaction requires the resin amines to be deprotonated.

  • Incubate: Rotate or shake gently for 2–4 hours at RT, or overnight at 4°C.

    • Caution: Do not use magnetic stir bars with agarose beads as they grind the resin.

Phase 4: Blocking & Washing

Since we are attaching a carboxyl-ligand to an amine-resin, unreacted groups on the resin are positively charged amines. These must be capped to prevent non-specific ionic binding.

  • Remove Supernatant: Drain the coupling solution.

  • Block: Add 5 volumes of Blocking Buffer (e.g., 10% Acetic Anhydride in 0.5 M NaHCO3 or 1 M Glycine pH 8.0). Incubate for 30 minutes at RT.

    • Acetic Anhydride is preferred to neutralize the positive charge of residual amines.

  • Extensive Wash: Wash the resin in the following sequence to remove non-covalently bound ligand:

    • 3x with PBS (pH 7.4).

    • 3x with High Salt Buffer (1 M NaCl in PBS) – Crucial for removing ionically bound ligand.

    • 3x with Storage Buffer (20% Ethanol in PBS).

Quality Control: Alizarin Red S Assay

Trustworthiness Check: How do you know the boronic acid is active? Alizarin Red S (ARS) is a catechol dye that binds to boronic acids, causing a color shift (yellow/orange to red/purple) and fluorescence change.

  • Prepare ARS Solution: 10 mM Alizarin Red S in 0.1 M Phosphate Buffer, pH 7.4.

  • Test: Take a small aliquot (20 µL) of immobilized beads and 20 µL of unmodified control beads.

  • Incubate: Add 100 µL ARS solution to both. Incubate 10 mins.

  • Wash: Wash beads 3x with buffer.

  • Observe:

    • Positive Result: Beads appear deep red/purple (Ligand is active).

    • Negative Control: Beads appear pale or clear.

  • Quantification (Optional): Elute the bound dye with 0.1 M HCl and measure absorbance at 520 nm to estimate ligand density.

Application Workflow Example: Glycoprotein Enrichment

Workflow Sample Crude Sample (Proteins + Glycoproteins) Load Load onto 4-CMPBA Resin Sample->Load Bind Binding Buffer (pH 8.5, MgCl2) Load->Bind Boronate-Diol Complex Wash Wash Unbound Proteins Bind->Wash Elute Elution Buffer (pH 5.0 or Sorbitol) Wash->Elute Break Complex Analysis Analyze Glycoproteins (SDS-PAGE / MS) Elute->Analysis

Figure 2: Application Workflow. Standard protocol for enriching glycoproteins using the immobilized support.

Troubleshooting

IssuePossible CauseSolution
Low Binding Capacity Poor activation of ligand.Ensure EDC/NHS are fresh (hygroscopic). Use dry solvents.
pH mismatch during coupling.Ensure coupling pH is >7.[1]0. Amines must be uncharged to react.
High Back-pressure Resin fines or crushing.Do not use magnetic stir bars; use overhead stirring or rocking.
Non-specific Binding Residual amines on resin.Increase blocking time or use Acetic Anhydride capping.
Leaching Ligand Non-covalent adsorption.Perform high-salt washes (1M NaCl) after coupling.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for EDC/NHS chemistry).
  • Cytiva. (n.d.).[4] EAH Sepharose 4B Instructions. Retrieved from .

  • Thermo Fisher Scientific. (n.d.). Covalent Immobilization of Affinity Ligands. Retrieved from .

  • Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Tetrahedron. Retrieved from .

  • Liu, X., et al. (2012). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins. MDPI. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 4-(Carboxymethoxy)phenylboronic Acid

Executive Summary: The "Dual-Threat" Substrate 4-(Carboxymethoxy)phenylboronic acid presents a deceptive challenge in Suzuki-Miyaura cross-coupling. While it appears to be a standard arylboronic acid, it harbors two dist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Threat" Substrate

4-(Carboxymethoxy)phenylboronic acid presents a deceptive challenge in Suzuki-Miyaura cross-coupling. While it appears to be a standard arylboronic acid, it harbors two distinct features that synergistically lower yield:

  • The Free Carboxylic Acid (Catalyst Poison & Base Sink): The pendant carboxylic acid (

    
    ) reacts faster than the boronic acid. It consumes one equivalent of base immediately, lowering the effective pH required for the activation of the boronate species. Furthermore, the resulting carboxylate anion can coordinate to palladium, forming unreactive "palladate" resting states.
    
  • Electron-Rich Ether Linkage (Protodeboronation Risk): The para-alkoxy group is strongly electron-donating. This increases the nucleophilicity of the carbon-boron bond, making it highly susceptible to protodeboronation (hydrolysis of the C-B bond), especially under the high-temperature, aqueous-basic conditions typically used to overcome the first issue.

This guide provides the diagnostic tools to identify which failure mode is occurring and the specific protocols to overcome them.

Diagnostic Module: Why Did My Reaction Fail?

Use this decision matrix to diagnose the root cause of your low yield.

Symptom 1: High consumption of Boronic Acid, Low Product Yield
  • Diagnosis: Protodeboronation .[1][2][3] The boronic acid is hydrolyzing to 4-phenoxyacetic acid (or phenol derivatives) faster than it couples.

  • Cause: Temperature too high, or base is too strong/concentrated.

  • Immediate Fix: Lower temperature (

    
    C), switch to anhydrous conditions (using CsF), or use a slow-release boronate (e.g., MIDA boronate).
    
Symptom 2: Unreacted Aryl Halide, Boronic Acid Remains[4]
  • Diagnosis: Catalyst Deactivation or Incomplete Transmetallation .

  • Cause: The free carboxylic acid consumed the base, leaving the reaction mixture too acidic for the transmetallation step. Alternatively, the carboxylate has poisoned the Pd catalyst.[4]

  • Immediate Fix: Increase base stoichiometry to 3.5–4.0 equivalents . Switch to bulky, electron-rich ligands (SPhos, XPhos) that prevent carboxylate coordination.

Symptom 3: Reaction turns "Pd Black" immediately
  • Diagnosis: Catalyst Decomposition .

  • Cause: Lack of stabilizing ligands. The free acid may be destabilizing the Pd(0) species.[4]

  • Immediate Fix: Switch from Pd(PPh3)4 to a pre-catalyst system like Pd(OAc)2 + SPhos or Pd(dppf)Cl2 .

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes.

SuzukiFailureModes Start 4-(Carboxymethoxy) phenylboronic acid Deprotonation Rapid Deprotonation (-COOH to -COO-) Start->Deprotonation Fast (<1 min) Base Base (CO3, PO4) Base->Deprotonation Consumes 1.0 eq Cycle Pd Catalytic Cycle Deprotonation->Cycle Transmetallation (Requires Excess Base) Poison Catalyst Poisoning (Pd-OOC-R binding) Deprotonation->Poison Competitive Binding Deboronation Protodeboronation (Formation of Phenol/Ether) Deprotonation->Deboronation High Temp / H2O Product Desired Biaryl Product Cycle->Product Reductive Elimination

Caption: Figure 1. Kinetic competition in the coupling of acidic boronic acids. Note that the initial deprotonation is the gatekeeper event that consumes base and creates the poisoning species.

Optimization Protocols

Do not use "standard" conditions (1.5 eq Base, Pd(PPh3)4). Use one of the following optimized workflows.

Protocol A: The "Direct Coupling" Method (High Base/SPhos)

Best for: When you cannot alter the substrate and need a one-pot solution.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) SPhos is bulky and electron-rich, preventing the carboxylate from binding to Pd and accelerating oxidative addition.
Base K₃PO₄ (3.5 – 4.0 equiv) You need 1 eq to neutralize the acid and 2-3 eq to drive the Suzuki cycle. Phosphate is milder than carbonate, reducing deboronation.
Solvent n-Butanol / Water (4:1) This biphasic system solubilizes the carboxylate salt while protecting the catalyst.
Temp 60°C – 80°C Keep temperature moderate to prevent protodeboronation of the electron-rich ring.

Step-by-Step:

  • Charge flask with Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Add Solvent (n-BuOH/H2O).

  • Add K₃PO₄ (4.0 eq) . Note: Gas evolution may occur if using Carbonate bases; Phosphate is preferred.

  • Degas vigorously (Argon sparge for 10 mins).

  • Heat to 60°C. Monitor via LCMS at 1 hour. If conversion is slow, raise to 80°C.

Protocol B: The "Protection Strategy" (Esterification)

Best for: Scale-up or when Protocol A yields <50%. This is the most robust method.

Logic: By masking the carboxylic acid as a methyl or ethyl ester, you eliminate the base consumption and catalyst poisoning issues entirely.

Workflow:

  • Esterification: Treat 4-(carboxymethoxy)phenylboronic acid with MeOH/H₂SO₄ (cat.) or SOCl₂/MeOH. (Yield: >95%).

  • Coupling: Perform standard Suzuki coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

  • Saponification: Hydrolyze the ester (LiOH, THF/H₂O) to return the acid.

Frequently Asked Questions (FAQ)

Q: Can I use CsF (Cesium Fluoride) as a base? A: Yes, and it is often superior for unstable boronic acids. CsF allows for anhydrous conditions (e.g., in Dioxane or DMF), which shuts down the hydrolytic protodeboronation pathway. However, you must still add enough base (or an auxiliary base like TEA) to handle the free carboxylic acid proton.

Q: My reaction stalls at 60% conversion. Should I add more Boronic Acid? A: Yes. Because this substrate is prone to protodeboronation, the boronic acid often degrades before the halide is consumed. Adding a second portion (0.5 eq) of boronic acid and catalyst after 2 hours ("sequential addition") can push the yield to >90%.

Q: Why does the reaction mixture turn into a solid gel? A: This is likely the formation of the insoluble potassium or sodium carboxylate salt in a non-polar solvent.

  • Fix: Switch to a more polar solvent system (n-Butanol, DMF/Water) or increase the water content to solubilize the salt.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Yield (<40%) CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Branch1 Is Boronic Acid Consumed? CheckSM->Branch1 Yes Yes: Boronic Acid is gone, but Halide remains Branch1->Yes Protodeboronation No No: Both SMs remain Branch1->No Cat. Poisoning / pH Issue Sol1 Action: Lower Temp (<60°C) OR Use Anhydrous Conditions (CsF/Dioxane) Yes->Sol1 Branch2 Did you use >3 eq Base? No->Branch2 AddBase Action: Increase Base to 4.0 eq (Compensate for -COOH) Branch2->AddBase No ChangeLigand Action: Switch to SPhos/Pd(OAc)2 (Prevent Poisoning) Branch2->ChangeLigand Yes

Caption: Figure 2. Step-by-step logic for diagnosing yield issues.

References

  • Mechanisms of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc.2017 , 139, 13156–13165.

  • Suzuki Coupling of Unstable Boronic Acids: Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew.[5] Chem. Int. Ed.2006 , 45, 3484–3488.

  • Use of SPhos for Challenging Substrates: Altman, R. A.; Buchwald, S. L.[6] Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nat. Protoc.2007 , 2, 3115–3121.

  • Base Stoichiometry in Acidic Substrates: Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angew.[5] Chem. Int. Ed.2009 , 48, 9240–9261.

Sources

Optimization

Technical Support Center: 4-(Carboxymethoxy)phenylboronic Acid (4-CMPBA) Applications

Subject: Troubleshooting Catalyst Poisoning & Reaction Stalling in Suzuki-Miyaura Coupling Ticket ID: CMPBA-PROTOCOL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction You are likely acces...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Catalyst Poisoning & Reaction Stalling in Suzuki-Miyaura Coupling Ticket ID: CMPBA-PROTOCOL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction

You are likely accessing this guide because your cross-coupling reaction involving 4-(carboxymethoxy)phenylboronic acid (4-CMPBA) has failed to reach full conversion or precipitated palladium black.

While 4-CMPBA is a valuable intermediate for introducing hydrophilic ether linkers, it presents a "dual-functionality paradox." The molecule contains both a nucleophilic boron species (required for coupling) and an acidic carboxyl tail (capable of catalyst inhibition). This guide deconstructs the mechanism of failure and provides validated protocols to bypass these chemical traps.

Module 1: The Chemistry of Failure (Mechanisms)

To solve the problem, we must first visualize the invisible competition occurring in your flask. The failure mode is rarely random; it is usually deterministic based on two specific pathways.

The Carboxylate Trap (Catalyst Sequestration)

In standard Suzuki couplings, the base activates the boronic acid.[1] However, with 4-CMPBA, the base first deprotonates the carboxylic acid (


). The resulting carboxylate anion (

) is a competent ligand for Palladium (Pd).
  • The Consequence: The carboxylate displaces the labile phosphine ligands on the Pd(II) intermediate. Instead of undergoing transmetallation with the boron species, the Palladium becomes "trapped" in an unreactive coordinate complex or forms stable Pd-carboxylate clusters that eventually aggregate into inactive Palladium black.

Protodeboronation (The "Leak")

The ether oxygen at the para position increases electron density on the aromatic ring. Under high pH and aqueous conditions (standard Suzuki conditions), this facilitates the hydrolytic cleavage of the C-B bond.

  • The Consequence: The boronic acid is replaced by a proton, yielding (phenoxy)acetic acid as a byproduct. The reaction appears to proceed (starting material disappears), but no cross-coupled product is formed.

Mechanism Visualization

CatalystPoisoning Start 4-CMPBA (Substrate) Base Base Added (e.g., K2CO3) Start->Base Deboronation Protodeboronation (Hydrolysis) Start->Deboronation Side Reaction Deprotonation Carboxylate Formation (-COO⁻) Base->Deprotonation Fast (pKa ~3.5) Base->Deboronation High pH / H2O Trap THE TRAP: Pd-Carboxylate Complex (Catalyst Arrest) Deprotonation->Trap Coordinates Pd Coupling Transmetallation (Desired Path) Deprotonation->Coupling If Ligand is Bulky Pd_Active Active Pd(0)/Pd(II) Catalyst Cycle Pd_Active->Trap Ligand Displacement Pd_Active->Coupling

Figure 1: Mechanistic pathway showing the competition between the desired coupling cycle and the carboxylate trap/deboronation pathways.

Module 2: Diagnostic & Troubleshooting

Before altering your protocol, identify your specific failure mode using the table below.

SymptomProbable CauseImmediate Corrective Action
Reaction turns black immediately upon heating."Pd Black" Precipitation. The carboxylate group stripped ligands from Pd, causing aggregation.Switch Ligand. Use bidentate ligands (dppf) or bulky Buchwald ligands (SPhos, XPhos) that bind Pd tighter than the carboxylate can.
Starting material consumed, but mass spec shows mass of Substrate + 1.Protodeboronation. The C-B bond was hydrolyzed.[2]Lower Water/Base. Switch to anhydrous conditions (DMF/Dioxane) and use anhydrous bases (CsF or K₃PO₄).
No reaction. Starting material remains unchanged.Catalyst Poisoning. The active catalytic cycle never started.Protect the Acid. Esterify the carboxylic acid (Methyl/Ethyl ester) before coupling.
Low Yield (<30%). pH Mismatch. The solution is not basic enough to activate the Boron, but basic enough to deprotonate the Acid.Increase Base Stoichiometry. Ensure >3.0 equivalents of base are used (1 eq for -COOH, 2 eq for Boron activation).

Module 3: Optimized Protocols

We provide two protocols. Method A is the "Gold Standard" for reliability. Method B is the "Direct Route" for when protection steps are impossible.

Method A: The "Protection First" Strategy (Recommended)

Rationale: By masking the carboxylic acid as an ester, you eliminate the catalyst poisoning mechanism entirely.

  • Esterification: Reflux 4-CMPBA in MeOH with catalytic H₂SO₄ for 2 hours. Isolate the methyl ester.

  • Coupling:

    • Solvent: THF:Water (4:1).

    • Base: K₂CO₃ (2.5 equiv).

    • Catalyst: Pd(dppf)Cl₂ · DCM (3 mol%).

    • Temp: 60°C.

  • Hydrolysis: Saponify the ester (LiOH, THF/H₂O) after the coupling is complete to recover the acid.

Method B: Direct Coupling of Free Acid

Rationale: Uses bulky, electron-rich ligands to prevent the carboxylate from displacing the catalyst ligands.

Reagents:

  • Substrate: 4-CMPBA (1.0 equiv)

  • Partner: Aryl Halide (1.0 equiv)[3]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Note: SPhos is critical here. Its bulk prevents the carboxylate from binding effectively.

  • Base: K₃PO₄ (3.5 equiv)

    • Note: Phosphate buffers the pH better than carbonate, reducing deboronation.

  • Solvent: n-Butanol or Toluene/Water (10:1).

Step-by-Step:

  • Pre-complexation: In a separate vial, stir Pd(OAc)₂ and SPhos in the solvent for 15 minutes at room temperature (activates the catalyst).

  • Loading: Add the aryl halide, 4-CMPBA, and K₃PO₄ to the main reaction vessel.

  • Combination: Add the pre-complexed catalyst solution to the vessel.

  • Degassing: Sparge with Argon for 10 minutes (Oxygen accelerates deboronation).

  • Reaction: Heat to 80°C–100°C. Monitor by HPLC every 2 hours.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction? A: Avoid if possible. Triphenylphosphine (PPh₃) is a relatively weak ligand. The carboxylate tail of 4-CMPBA will easily displace PPh₃, leading to catalyst death. If you must use it, add excess free PPh₃ ligand (10-20 mol%) to shift the equilibrium back toward the active catalyst.

Q: Why does my reaction work on a 50mg scale but fail on a 5g scale? A: This is usually a mass transfer and pH issue . On a larger scale, the local concentration of base can spike, causing rapid protodeboronation before the catalyst can engage.

  • Fix: Add the base slowly as a solution, or ensure extremely vigorous stirring (1000+ RPM) to prevent "hot spots" of high pH.

Q: I see a "homocoupling" byproduct. What is it? A: This is likely the dimerization of your aryl halide or the boronic acid. It occurs when the cross-coupling cycle is stalled by the carboxylic acid, allowing oxidative homocoupling to take over.

  • Fix: Strictly exclude oxygen (degas thoroughly) and switch to the Method B catalyst system (SPhos/XPhos) to speed up the desired cross-coupling cycle.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Relevance: Establishes the displacement of phosphine ligands by anionic species and the form
    • Source:

  • Protodeboronation Pathways

    • Title: Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester.[4]

    • Relevance: Details the hydrolytic instability of electron-rich boronic acids (like alkoxy-substituted ones) under basic conditions.
    • Source:

  • Suzuki Coupling Optimization

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Relevance: Provides the foundational logic for base selection (Carbonate vs. Phosphate)
    • Source:

  • Carboxylic Acid Interference

    • Title: Do carboxylic acids interfere with Suzukis?
    • Relevance: Validates the "protection strategy" and confirms the observation of catalyst deactiv
    • Source:

Sources

Troubleshooting

storage and handling recommendations for 4-(carboxymethoxy)phenylboronic acid

Compound CAS: 1072952-50-1 (Typical analog reference) Functional Class: Bifunctional Building Block / Suzuki Coupling Partner / Biosensor Ligand Critical Storage & Handling Protocols The Boroxine Equilibrium Paradox The...

Author: BenchChem Technical Support Team. Date: February 2026

Compound CAS: 1072952-50-1 (Typical analog reference) Functional Class: Bifunctional Building Block / Suzuki Coupling Partner / Biosensor Ligand

Critical Storage & Handling Protocols

The Boroxine Equilibrium Paradox

The most frequent user complaint regarding 4-(carboxymethoxy)phenylboronic acid is inconsistent stoichiometry. This is rarely a purity issue but rather a thermodynamic equilibrium. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), a process driven by entropy and accelerated by heat or vacuum drying.

The Mechanism: 3 × R-B(OH)₂


 (R-BO)₃ + 3 H₂O
  • Implication: If you weigh the solid assuming it is 100% monomer (MW ~196 g/mol ), but it has partially trimerized (MW ~534 g/mol ), your effective molarity will be incorrect.

  • Handling Rule: Do not store under high vacuum for extended periods unless necessary, as this shifts the equilibrium toward the anhydride (boroxine) form.

Storage Recommendations
ParameterRecommendationTechnical Rationale
Temperature 2–8°C (Short-term) -20°C (Long-term)Low temperature kinetically inhibits oxidation and slows dehydration rates.
Atmosphere Argon or Nitrogen Boronic acids are susceptible to slow atmospheric oxidation (C-B bond cleavage) over months.
Humidity Desiccator Required Moisture promotes hydrolysis of the boroxine back to the acid, but uncontrolled moisture leads to "caking" and inconsistent hydration states.
Container Amber Glass While not highly photosensitive, amber glass prevents light-induced radical degradation of the ether linkage (-O-CH₂-).

Solubility & Solution Preparation

This compound features two ionizable groups with opposing behaviors:

  • Carboxylic Acid (-COOH): pKa ~4.5. Soluble in base.

  • Boronic Acid (-B(OH)₂): Lewis acid (pKa ~8.8). Forms tetrahedral boronate anion [-B(OH)₃]⁻ at high pH.

Solvent Compatibility Matrix
SolventSolubility RatingNotes
Water (Neutral/Acidic) Poor The protonated carboxylic acid and neutral boronic acid are hydrophobic enough to precipitate.
Water (Basic, pH > 8) High Dissolves as the dicarboxylate/boronate salt. Use dilute NaOH or Na₂CO₃.
DMSO / DMF Excellent Preferred for stock solutions (up to 100 mM).
Methanol/Ethanol Good Warning: Can form boronic esters with the solvent (solvolysis) upon prolonged storage. Use fresh.

Troubleshooting Guide

Issue A: "The reaction yield is consistently 10-15% lower than calculated."

Diagnosis: Boroxine Contamination. Your solid sample likely contains a significant fraction of the boroxine anhydride. Corrective Workflow:

  • Pre-activation: Dissolve the compound in a mixture of THF/Water or Methanol/Water (5:1) for 30 minutes before adding reagents. The water shifts the equilibrium back to the monomeric boronic acid.

  • Stoichiometric Excess: Standard practice suggests using 1.2 – 1.5 equivalents of the boronic acid in Suzuki couplings to account for potential dehydration or deboronation.

Issue B: "The compound turned brown in solution."

Diagnosis: Oxidative Deboronation. The C-B bond is liable to cleavage by reactive oxygen species, facilitated by the electron-donating ether substituent (-O-CH₂-). Corrective Workflow:

  • Degas Solvents: Sparge all solvents with Argon for 15 minutes prior to dissolution.

  • Radical Scavengers: If the reaction tolerates it, BHT (butylated hydroxytoluene) can inhibit radical oxidation pathways.

Issue C: "Reaction failed with palladium black precipitation."

Diagnosis: Protodeboronation. Under basic conditions (necessary for Suzuki coupling), the boronate anion can undergo hydrolytic C-B bond cleavage, yielding the non-reactive phenol ether. Corrective Workflow:

  • Base Selection: Switch from strong bases (KOH, NaOH) to milder bases (K₃PO₄, Cs₂CO₃).

  • Anhydrous Conditions: If protodeboronation is severe, switch to anhydrous conditions using a boronate ester (pinacol ester) instead of the free acid.

Visualizing the Chemistry

Figure 1: The Boroxine-Monomer Equilibrium Cycle

This diagram illustrates the reversible dehydration that complicates stoichiometry.

BoroxineCycle Monomer Boronic Acid Monomer (Active Species) 3 x R-B(OH)2 Trimer Boroxine Trimer (Storage Form) (R-BO)3 Monomer->Trimer  Vacuum / Heat   (Dehydration) Water 3 H₂O Monomer->Water Trimer->Monomer  Aqueous Solvents   (Hydrolysis) Water->Trimer Released

Caption: The reversible transformation between the active monomeric acid and the stable boroxine trimer. Water is the switch.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Solubility Did it dissolve? Start->Solubility Yield Low Yield? Start->Yield CheckPH Check pH Is pH < 5? Solubility->CheckPH No BaseAdd Add mild base (Na₂CO₃) CheckPH->BaseAdd Yes Stoich Stoichiometry Error (Boroxine present) Yield->Stoich Yes Hydrolysis Protocol: Pre-soak in THF/Water (30 min) Stoich->Hydrolysis Solution

Caption: Logical flow for diagnosing solubility and yield issues related to 4-(carboxymethoxy)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound directly in amide coupling (EDC/NHS) reactions? A: Yes, the pendant carboxylic acid is available for conjugation. However, the boronic acid group can interfere if not protected, as it can form mixed anhydrides. Recommendation: Use the pinacol ester derivative for the amide coupling step, then deprotect the boronic acid using mild acid hydrolysis or transesterification.

Q2: Why does the NMR spectrum show broad peaks? A: Broadening in ¹H NMR (especially near the aromatic region) often indicates dynamic exchange between the monomer and boroxine forms, or hydrogen bonding aggregates. Solution: Add a drop of D₂O or dilute NaOD to the NMR tube to force the equilibrium entirely to the monomeric boronate form, sharpening the peaks.

Q3: Is the "carboxymethoxy" group stable to strong acid? A: The ether linkage is generally robust, but the boronic acid moiety is sensitive to strong acids (e.g., HCl < pH 1), which can cause protodeboronation. Avoid prolonged exposure to pH < 2.

References

  • Boroxine-Boronic Acid Equilibrium

    • Iwamura, T., et al. "Equilibrium and thermodynamic parameters of the formation of boroxines from boronic acids." Journal of Organometallic Chemistry, 2002.
    • Key Insight: Establishes the entropy-driven nature of trimeriz
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Base-catalyzed aryl-B(OH)₂ protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion." Journal of the American Chemical Society, 2017.
    • Key Insight: Explains why high pH causes decomposition and how electron-donating groups (like the ether in carboxymethoxy) influence stability.
  • Solubility & Handling of Boronic Acids

    • Hall, D. G. (Ed.).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011.

    • Key Insight: The definitive text on handling, storage, and reactivity profiles.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 4-(Carboxymethoxy)phenylboronic Acid vs. 4-Carboxyphenylboronic Acid

[1] Executive Summary Bottom Line: The choice between 4-carboxyphenylboronic acid (4-CPBA) and 4-(carboxymethoxy)phenylboronic acid (4-CMPBA) is a trade-off between electronic favorability and steric accessibility .[1] S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Bottom Line: The choice between 4-carboxyphenylboronic acid (4-CPBA) and 4-(carboxymethoxy)phenylboronic acid (4-CMPBA) is a trade-off between electronic favorability and steric accessibility .[1]

  • Select 4-CPBA for bulk hydrogel synthesis, metal-organic frameworks (MOFs), or applications where a slightly lower pKa is critical for physiological sensing.[1] It is the rigid, "standard" building block.

  • Select 4-CMPBA for surface functionalization (e.g., biosensors, nanoparticles) or protein conjugation.[1] Its ether-based spacer arm provides critical flexibility, preventing the boronic acid moiety from being buried or sterically occluded, despite a slightly less favorable pKa profile.

Molecular Architecture & Physicochemical Properties[1][2]

The fundamental difference lies in the linker connecting the phenyl ring to the carboxylic acid handle. This structural variation dictates their solubility, acidity, and binding kinetics.[1]

Feature4-Carboxyphenylboronic Acid (4-CPBA)4-(Carboxymethoxy)phenylboronic Acid (4-CMPBA)
Structure Rigid, direct attachment.[1]Flexible, ether-linked spacer.[1]
Formula C₇H₇BO₄C₈H₉BO₅
Linker Length ~0 Å (Direct Bond)~3.5 Å (-O-CH₂- Spacer)
Boronic Acid pKa ~8.6 – 8.8~9.0 – 9.3 (Due to electron-donating alkoxy group)
Aqueous Solubility Moderate (Low in acidic pH)High (Ether oxygen enhances H-bonding)
Electronic Effect Inductive withdrawing (-COOH) stabilizes boronate anion slightly.[1]Resonance donating (-O-R) destabilizes boronate anion, raising pKa.[1]
Structural Visualization

The following diagram illustrates the steric and electronic differences between the two molecules.

G cluster_0 4-CPBA (Rigid) cluster_1 4-CMPBA (Flexible) CPBA HOOC-Ph-B(OH)2 (Direct Attachment) Prop1 Rigid Structure High Steric Hindrance CPBA->Prop1 Prop2 Lower pKa (~8.8) Better pH 7.4 Sensitivity CPBA->Prop2 CMPBA HOOC-CH2-O-Ph-B(OH)2 (Ether Spacer) Prop3 Flexible Linker Low Steric Hindrance CMPBA->Prop3 Prop4 Higher pKa (~9.2) Requires Higher pH CMPBA->Prop4

Figure 1: Structural comparison highlighting the trade-off between the rigid, lower-pKa 4-CPBA and the flexible, higher-pKa 4-CMPBA.[1]

Performance Domain: Saccharide Sensing

Both molecules bind 1,2-diols (like glucose) and 1,3-diols through the formation of a cyclic boronate ester.[1] However, their performance differs based on the environment.

The pKa Conflict

For a phenylboronic acid (PBA) to bind glucose effectively, it typically needs to be in its tetrahedral, anionic form (boronate).

  • 4-CPBA: The electron-withdrawing carboxyl group (inductive effect) stabilizes the anionic form slightly better than an unsubstituted PBA.[1] This brings the pKa closer to physiological pH (7.4), making it marginally more sensitive for in vivo glucose monitoring without modification.

  • 4-CMPBA: The alkoxy group (-O-CH₂-) is electron-donating via resonance.[1] This increases electron density on the boron atom, making it harder to accept a hydroxide ion (Lewis base). Consequently, the pKa shifts higher (often >9.0), theoretically reducing glucose affinity at neutral pH.

The Steric Advantage

Despite the pKa disadvantage, 4-CMPBA often outperforms 4-CPBA in heterogeneous sensing (e.g., on electrode surfaces).

  • Mechanism: When 4-CPBA is immobilized on a surface, the boronic acid group is held close to the backbone. Large glycoproteins or even glucose molecules in a crowded matrix may struggle to access the binding site.

  • Solution: The carboxymethoxy spacer in 4-CMPBA acts as a "cantilever," projecting the binding site away from the surface/backbone. This reduces steric clash and improves binding kinetics (

    
    ).[1]
    

Sensing Start Sensing Environment Bulk Bulk Solution / Hydrogel (Sterics are minor) Start->Bulk Surface Surface / Interface (Sterics are critical) Start->Surface CPBA_Best Use 4-CPBA (Better pKa efficiency) Bulk->CPBA_Best Prioritize Electronic Affinity CMPBA_Best Use 4-CMPBA (Spacer arm required) Surface->CMPBA_Best Prioritize Accessibility

Figure 2: Decision logic for selecting the boronic acid derivative based on the sensing environment.

Performance Domain: Bioconjugation

Both molecules utilize the carboxylic acid group (-COOH) for amide coupling to amines (e.g., Lysine residues on proteins or amine-functionalized surfaces) via EDC/NHS chemistry.[1]

Solubility & Aggregation
  • 4-CPBA: Its conjugates are often hydrophobic.[1] High loading of 4-CPBA on a protein can cause precipitation or denaturation due to the rigid, hydrophobic phenyl ring stacking.

  • 4-CMPBA: The ether oxygen increases hydrophilicity.[1] Conjugates tend to remain more soluble, and the flexible linker prevents the "flattening" of the molecule against the protein surface, preserving the protein's tertiary structure.

Experimental Protocol: Alizarin Red S (ARS) Displacement Assay

This protocol objectively compares the binding affinity of 4-CPBA and 4-CMPBA to a target diol (e.g., Glucose) using a competitive fluorescence/colorimetric assay.[1]

Principle: ARS binds to the boronic acid, forming a fluorescent complex. When glucose is added, it displaces ARS (if affinity is sufficient), causing a decrease in fluorescence.[1]

Materials
  • Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4 (physiological) and pH 9.0 (alkaline control).

  • Reagents: 4-CPBA, 4-CMPBA, Alizarin Red S (ARS), D-Glucose.[1]

  • Equipment: Fluorescence Plate Reader (Ex: 468 nm, Em: 572 nm).[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 4-CPBA and 4-CMPBA in PBS to 10 mM.[1] (Note: 4-CPBA may require slight warming or pH adjustment to dissolve fully).[1]

    • Prepare 10 mM ARS solution in PBS.

    • Prepare 1 M D-Glucose stock.[1]

  • Complex Formation (Signal Generation):

    • In a 96-well plate, mix PBA (2 mM final) and ARS (0.2 mM final).

    • Incubate for 15 minutes.

    • Observation: The solution should turn orange/red, and fluorescence should increase significantly compared to ARS alone.

  • Titration (Displacement):

    • Add D-Glucose to wells in increasing concentrations (0, 1, 5, 10, 20, 50, 100 mM).

    • Maintain constant PBA and ARS concentrations.[1]

    • Incubate for 20 minutes at room temperature.

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. Glucose Concentration (
      
      
      
      ).[1]
    • Fit data to the binding isotherm equation to determine the apparent binding constant (

      
      ).
      
    • Interpretation: A steeper drop in fluorescence indicates higher affinity.[1]

      • Expected Result at pH 7.4: 4-CPBA may show slightly better displacement than 4-CMPBA due to pKa effects.[1]

      • Expected Result at pH 9.0: Both should show strong binding, potentially indistinguishable.[1]

Decision Matrix

Use this table to select the correct reagent for your specific application.

Application ScenarioRecommended ProductRationale
Bulk Hydrogels (Insulin Delivery) 4-CPBA Rigidity provides mechanical strength; lower pKa aids physiological response.[1]
Electrochemical Sensors (SAMs) 4-CMPBA Spacer arm allows electron transfer and prevents steric blocking at the electrode surface.[1]
Protein Modification 4-CMPBA Improved water solubility reduces protein precipitation; flexible linker preserves protein function.[1]
MOF Construction 4-CPBA Rigid structure is required to form stable crystalline lattices.[1]
Fluorescence Quenching Assays 4-CPBA Closer proximity of the quencher (if attached to the ring) to the fluorophore.

References

  • Springsteen, G., & Wang, B. (2002).[1] A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.[1] Link[1]

    • Key Data: Establishes the binding constants and pKa relationships for various phenylboronic acid deriv
  • Bull, S. D., et al. (2013).[1] Boronic acid-based sensing of glucose and other saccharides.[1][2][3][4][5] Accounts of Chemical Research, 46(2), 312-326.[1] Link[1]

    • Key Data: Reviews the mechanisms of sensing and the impact of linker flexibility on signal transduction.
  • Mao, X., et al. (2022).[1] Recent advances in phenylboronic acid-based hydrogels for glucose-responsive insulin delivery.[1] Polymers, 14(15), 3028.[1] Link[1]

    • Key Data: Discusses the use of 4-CPBA in hydrogel formulations and pKa tuning str
  • Lakshmi, D., et al. (2010).[1] Electrochemical sensor for catechol using a 4-(carboxymethoxy)phenylboronic acid modified electrode.[1] Electroanalysis, 22(10), 1090-1096.[1]

    • Key Data: Demonstrates the specific utility of 4-CMPBA for surface-based sensing where steric freedom is required.[1]

Sources

Comparative

Advanced Guide: Alternative Boronic Acids for Sialic Acid Recognition

This guide synthesizes advanced chemical biology principles with practical experimental frameworks to address the limitations of phenylboronic acid (PBA) in sialic acid (SA) recognition. Executive Summary: The "PBA Probl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes advanced chemical biology principles with practical experimental frameworks to address the limitations of phenylboronic acid (PBA) in sialic acid (SA) recognition.

Executive Summary: The "PBA Problem"

For decades, phenylboronic acid (PBA) has been the workhorse for saccharide recognition. However, for sialic acid (N-acetylneuraminic acid, Neu5Ac), PBA presents critical limitations that compromise data integrity in high-precision drug development:

  • pKa Mismatch: The pKa of standard PBA is ~8.8. Sialic acid recognition requires a tetrahedral boronate geometry, necessitating alkaline conditions (pH > 8.5) that degrade biological samples and induce SA hydrolysis.

  • Poor Selectivity: At physiological pH (7.4), PBA binds glucose and galactose (which lack the anionic carboxylate) with comparable or higher affinity than SA.

  • Binding Site Ambiguity: PBA fluctuates between binding the

    
    -hydroxy carboxylate (C1-C2) and the glycerol side chain (C7-C9), creating heterogeneous binding populations.
    

The Solution: Second-generation organoboron scaffolds—specifically Benzoboroxoles , Wulff-type derivatives , and Heterocyclic Boronic Acids —offer tunable pKa values and multipoint recognition capabilities that dramatically enhance specificity and affinity at physiological and acidic (tumor microenvironment) pH.

Mechanistic Foundation & Comparative Analysis

The Binding Mechanism

Unlike neutral sugars, Sialic Acid presents two potential binding epitopes.[1][2] The choice of boronic acid determines which epitope is targeted:

  • Mode A (Glycerol Side Chain): Reversible esterification with the C7, C8, C9 triol. Preferred by flexible, open-chain boronic acids.

  • Mode B (

    
    -Hydroxy Carboxylate):  Chelation involving the C1 carboxylate and C2 hydroxyl. Preferred by rigid, cationic scaffolds (e.g., benzoboroxoles) which utilize charge-reinforced hydrogen bonding.
    
Comparative Analysis of Alternatives
Category 1: Benzoboroxoles (Cyclic Hemiesters)

Benzoboroxoles feature a constrained cyclic structure that enhances Lewis acidity.

  • Mechanism: The cyclic oxaborole ring pre-organizes the boron center, lowering the pKa to ~7.2–7.5.

  • Performance: Derivatives functionalized with cationic groups (e.g., amino or guanidino moieties) exploit "Charge-Reinforced Hydrogen Bonds" to target the anionic carboxylate of SA.

  • Data Point: Cationic benzoboroxoles (e.g., Receptor 6) exhibit a

    
     of ~243 M
    
    
    
    at pH 5.5, a 4.5-fold increase over non-functionalized variants.[3]
Category 2: Heterocyclic Boronic Acids (e.g., 5-Boronopicolinic Acid)
  • Mechanism: Nitrogen atoms within the aromatic ring (pyridine/quinoline) provide intramolecular B-N coordination or inductive electron withdrawal, significantly dropping the pKa (< 6.0).

  • Performance: These are "Tumor pH Specialists." They show peak affinity in hypoxic, acidic environments (pH 6.5–6.8), making them superior for targeting sialylated epitopes on cancer cells.

  • Selectivity: 5-Boronopicolinic acid demonstrates superior selectivity for SA over glucose compared to standard 3-propionamidophenylboronic acid.[4]

Category 3: Wulff-Type Boronic Acids
  • Mechanism: These contain an ortho-aminomethyl group that forms an intramolecular B-N dative bond.

  • Performance: This interaction stabilizes the tetrahedral hybridization of boron even at neutral pH, allowing binding to occur without external base.

  • Limitation: While pKa is ideal, steric hindrance can sometimes reduce binding kinetics compared to planar benzoboroxoles.

Quantitative Comparison Table
FeatureStandard PBABenzoboroxoles Heterocyclic BAs (e.g., 5-Boronopicolinic)Wulff-Type BAs
pKa ~8.87.2 – 7.54.5 – 6.05.2 – 6.5
Optimum pH > 8.57.4 (Physiological)5.5 – 6.5 (Hypoxic/Tumor)7.0 – 7.4
Binding Mode Mixed (C7-C9 / C1-C2)C1-C2 (

-hydroxy acid)
C1-C2 dominantC7-C9 dominant
Selectivity (SA vs Glc) Low (binds Glc strongly)High (via charge reinforcement)Very High (at acidic pH)Moderate

(Sialic Acid)
~10–20 M

~200–300 M

> 300 M

(pH dependent)
~100 M

Visualization: Decision Matrix & Mechanism

BoronicSelection Start Select Boronic Acid for SA Recognition Env Target Environment? Start->Env Acidic Acidic / Hypoxic (Tumor Microenvironment pH 5.5 - 6.5) Env->Acidic Physio Physiological / Neutral (Blood/Cytosol pH 7.4) Env->Physio Basic Basic / In Vitro Assay (pH > 8.5) Env->Basic Hetero Heterocyclic Boronic Acids (e.g., 5-Boronopicolinic acid) High Selectivity at low pH Acidic->Hetero Best Affinity Benzo Cationic Benzoboroxoles (Charge-Reinforced Binding) Physio->Benzo High Affinity Wulff Wulff-Type BAs (Intramolecular B-N) Physio->Wulff Alternative PBA Standard PBA (Not Recommended for SA) Basic->PBA Acceptable but weak

Caption: Decision matrix for selecting boronic acid derivatives based on the pH of the experimental environment.

Experimental Validation Framework

To validate the efficacy of these alternatives, you cannot rely on simple absorbance. You must use a Self-Validating Competitive Assay . The Alizarin Red S (ARS) assay is the gold standard, but it must be modified for Sialic Acid to account for pH sensitivity.

Protocol: Modified ARS Displacement Assay for Sialic Acid

Objective: Determine the Binding Constant (


) of a novel boronic acid derivative for Sialic Acid compared to PBA.
Reagents:
  • Buffer: 0.1 M Phosphate Buffer (PB) or HEPES. Crucial: Adjust pH to 6.0 for Heterocyclic BAs, 7.4 for Benzoboroxoles. Do not use Carbonate buffer (pH > 9).

  • Dye: Alizarin Red S (ARS) – 10 mM stock in water.

  • Receptor: Boronic Acid Derivative (BA) – 10 mM stock in DMSO/Buffer.

  • Analyte: N-Acetylneuraminic acid (Neu5Ac) – Freshly prepared.

Workflow:
  • Step 1: Determine Optimal [BA]/[ARS] Ratio

    • Titrate ARS (

      
       M fixed) with increasing concentrations of BA (
      
      
      
      mM).
    • Monitor Absorbance at 460 nm (Yellow, Boronate-ARS complex) and 510 nm (Red, Free ARS).

    • Validation Check: Plot

      
       vs. [BA]. The point of saturation indicates complete complexation. Select a [BA] concentration that yields ~85% saturation.
      
  • Step 2: Competitive Displacement (The "Turn-Off" Step)

    • Prepare the pre-formed complex: Mix ARS and BA at the ratio determined in Step 1.

    • Titrate with Sialic Acid (

      
       mM).
      
    • Observation: As SA binds the BA, ARS is displaced. The solution shifts from Yellow (460 nm) back to Red (510 nm) .

  • Step 3: Data Analysis (Benesi-Hildebrand Method)

    • Calculate the binding constant (

      
      ) using the displacement isotherm.
      
    • Self-Validation: If the curve does not plateau or shows hysteresis, check for pH drift (SA is acidic) or boronic acid oxidation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

For real-time binding analysis without fluorescent labels.

  • Immobilization: Immobilize Sialic Acid (via amine coupling of the acetamido group or biotinylated-SA) onto a CM5 sensor chip.

  • Injection: Inject the Boronic Acid derivative (analyte) at varying concentrations (e.g., 10

    
    M – 500 
    
    
    
    M).
  • Reference: Use a flow cell with immobilized Glucose to calculate the Selectivity Factor (

    
    ).
    
  • Metric: A successful candidate must show a Selectivity Factor > 10.

References

  • Cooperative Multipoint Recognition of Sialic Acid by Benzoboroxole-Based Receptors. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Source: Chemical Science (RSC Publishing). URL:[Link]

  • Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Source: Accounts of Chemical Research. URL:[Link]

  • Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting. Source: Advances in Colloid and Interface Science.[5] URL:[Link]

Sources

Validation

comparing Stille coupling with Suzuki coupling for biaryl synthesis

[1] Executive Summary: The Workhorse vs. The Specialist In modern drug discovery, the construction of biaryl scaffolds is ubiquitous.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Workhorse vs. The Specialist

In modern drug discovery, the construction of biaryl scaffolds is ubiquitous. While the Suzuki-Miyaura coupling is the undisputed industrial "workhorse" due to its green profile and low toxicity, the Stille coupling remains an indispensable "specialist" tool.

This guide moves beyond textbook definitions to address the operational reality: When does the toxicity of tin outweigh the convenience of boron?

  • The Verdict: Use Suzuki as the default first-pass screen for scalability and safety. Deploy Stille immediately when substrates possess high steric hindrance, base-sensitive functionalities (e.g., epimerizable centers), or when the boronic acid counterpart is unstable (protodeboronation).

Mechanistic Divergence: The Transmetallation Bottleneck

Both cycles follow the standard Pd(0)/Pd(II) oxidative addition and reductive elimination pathways. The critical divergence—and the source of their respective limitations—lies in the Transmetallation step.[1]

The "Base Activation" Factor
  • Suzuki: Boronic acids are electrophilic. They require a base (e.g.,

    
    , 
    
    
    
    ) to form a nucleophilic boronate species (
    
    
    ) capable of transmetallating to the Pd(II) center.
  • Stille: Organostannanes are inherently nucleophilic enough to transmetallate without additives, though the mechanism is often assisted by the "open" coordination site on Palladium.

Visualization: Comparative Catalytic Cycles

The following diagram illustrates the critical requirement of base activation in Suzuki coupling, which is absent in Stille.

Coupling_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Suzuki_Trans Suzuki Transmetallation OxAdd->Suzuki_Trans Path A (Suzuki) Stille_Trans Stille Transmetallation OxAdd->Stille_Trans Path B (Stille) Suzuki_Base Base Activation (OH- + Ar-B(OH)2) Boronate Boronate Complex (Ar-B(OH)3)- Suzuki_Base->Boronate Boronate->Suzuki_Trans Prod Reductive Elimination (Biaryl Product) Suzuki_Trans->Prod Stille_Reagent Organostannane (Ar-SnBu3) Stille_Reagent->Stille_Trans Stille_Trans->Prod Prod->Pd0 Regeneration

Figure 1: Mechanistic bifurcation highlighting the base-dependency of Suzuki coupling versus the neutral pathway of Stille coupling.

Performance Matrix & Experimental Data

The following data aggregates performance metrics from high-throughput screening and challenging substrate syntheses (e.g., diazocine functionalization).

Comparative Performance Table
FeatureSuzuki-MiyauraStille
Reagent Stability Moderate (Protodeboronation risk)High (Air/Moisture stable)
Conditions Basic (pH > 9 typically)Neutral (pH ~7)
Toxicity Low (Boron byproducts benign)High (Trialkyltin is neurotoxic)
Purification Easy (Water soluble byproducts)Difficult (Lipophilic tin residues)
Steric Hindrance Moderate (Boronate is bulky)Excellent (Linear C-Sn bond)
Reaction Rate Fast (mins to hours)Slower (hours to days)
Case Study Data: Functionalization of Diazocines

In the synthesis of complex photoswitches (diazocines), researchers compared both methods for coupling heterocycles.[2]

Substrate (Ar-X)Coupling PartnerSuzuki YieldStille YieldInsight
Aryl BromideThiophene-2-yl57-66%90-94% Stille excels with electron-rich heterocycles.[2]
Aryl Bromide4-Pyridyl0% (Decomp)31% Base sensitivity in Suzuki killed the catalyst/substrate.
Aryl BromidePhenyl95%94%Parity achieved on simple substrates.

Data Source: Comparative analysis of diazocine functionalization [1].

Validated Experimental Protocols

Protocol A: Stille Coupling (The "Clean" Workup)

Why this protocol? The standard Stille fails not in the reaction, but in the purification. This protocol uses Potassium Fluoride (KF) to precipitate insoluble tin fluoride, solving the "grease" problem of tin byproducts.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Anhydrous Toluene or Dioxane

  • Additive: CsF (2.0 equiv) - Optional, accelerates transmetallation.

Step-by-Step:

  • Setup: Charge a flame-dried Schlenk flask with Aryl Halide, Stannane, and Pd catalyst.

  • Degas: Evacuate and backfill with Argon (

    
    ). Add solvent via syringe.
    
  • Reaction: Heat to 100°C for 12-24 hours. Monitor by TLC.

  • Crucial Workup (The KF Method):

    • Dilute reaction mixture with Ether (

      
      ).
      
    • Add aqueous KF solution (1M) and stir vigorously for 30 minutes.

    • Observation: A white polymeric solid (

      
      ) will precipitate.
      
    • Filter the biphasic mixture through a pad of Celite.[3]

  • Purification: The filtrate is now tin-free. Proceed to standard silica column chromatography.

Protocol B: Suzuki Coupling (The "Robust" Method)

Why this protocol? Uses


, a robust catalyst resistant to air oxidation compared to 

.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Solvent Prep: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes before adding reagents (Oxygen kills the active species).

  • Assembly: Add all solids to a vial. Add the degassed solvent.

  • Reaction: Seal and heat to 80°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and Brine.
    
  • Purification: Flash chromatography. (No special fluoride treatment needed).

Decision Framework: When to Switch?

Do not rely on guesswork. Use this logic flow to determine the optimal pathway for your specific molecule.

Decision_Tree Start Target Biaryl Bond BaseCheck Is the substrate Base Sensitive? Start->BaseCheck StericCheck Is the coupling site Sterically Hindered? BaseCheck->StericCheck No Stille USE STILLE (High Tolerance) BaseCheck->Stille Yes (e.g., Epimerizable) PharmaCheck Is this for GMP/Late-Stage Pharma? StericCheck->PharmaCheck No StericCheck->Stille Yes (Ortho-subs) Suzuki USE SUZUKI (Green, Scalable) PharmaCheck->Suzuki Yes (Avoid Tin) PharmaCheck->Suzuki No (Default)

Figure 2: Logical decision tree for selecting coupling methodology based on substrate constraints.

References

  • Stille vs. Suzuki – Cross-coupling for the functionalization of diazocines. Beilstein J. Org. Chem. (2023).[1][2] Comparison of yields for heterocyclic substrates.

  • The Mechanisms of the Stille Reaction. University of Windsor. Detailed kinetic analysis of the transmetallation step.

  • Workup for Removing Tin Byproducts. University of Rochester. Validated protocols for KF and Silica/Base purification methods.

  • Industrial Applications of C-C Coupling Reactions. ResearchGate. Analysis of Suzuki dominance in process chemistry due to toxicity profiles.

  • A Comparative Analysis of Suzuki and Stille Coupling. BenchChem. General yield comparisons and reagent stability data.

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Studies of 4-(Carboxymethoxy)phenylboronic Acid-Based Sensors

This guide provides a rigorous technical comparison and experimental framework for evaluating sensors based on 4-(carboxymethoxy)phenylboronic acid (CPBA) . It is designed for researchers requiring high-fidelity data on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and experimental framework for evaluating sensors based on 4-(carboxymethoxy)phenylboronic acid (CPBA) . It is designed for researchers requiring high-fidelity data on selectivity profiles and cross-reactivity mitigation.

Executive Summary

4-(carboxymethoxy)phenylboronic acid (CPBA) represents a critical evolution in synthetic receptor design. Unlike native phenylboronic acid (PBA), which suffers from poor solubility and lack of conjugation sites, CPBA incorporates an ether-linked carboxylic acid spacer. This structural modification serves two purposes: it provides a precise handle for bioconjugation (to electrodes, hydrogels, or fluorophores) and alters the electronic density of the phenyl ring via the electron-donating alkoxy group, subtly shifting the pKa toward physiological relevance.

However, like all monoboronic acids, CPBA faces a fundamental thermodynamic challenge: intrinsic cross-reactivity . While designed often for glucose or sialic acid, its binding affinity naturally favors fructose and cis-diols with specific geometries. This guide dissects these cross-reactivity profiles, offering a comparative analysis against standard alternatives and detailing protocols to quantify and mitigate interference.

Mechanistic Foundation: The Binding Equilibrium

To understand cross-reactivity, one must understand the binding mechanism. CPBA binds cis-1,2- and cis-1,3-diols through the formation of a reversible cyclic boronate ester. This process is pH-dependent.

The Electronic Effect of the Carboxymethoxy Group
  • Native PBA: pKa ~8.8. Binds poorly at physiological pH (7.4).

  • CPBA: The para-alkoxy substituent is electron-donating. This increases electron density on the ring, slightly destabilizing the anionic tetrahedral form compared to electron-withdrawing groups (like -NO2), but the carboxymethoxy tail improves water solubility and local microenvironment solvation, often facilitating effective binding at lower pH when immobilized.

Pathway Diagram: Signal Transduction & Interference

The following diagram illustrates the competitive binding mechanism where Glucose (target) competes with Fructose (interferent) and Lactate (alpha-hydroxy acid).

BindingMechanism CPBA CPBA Receptor (Trigonal Planar) Complex_T Signal Active CPBA-Glucose Complex (Tetrahedral Anion) CPBA->Complex_T + Glucose Kd ~ 10-20 mM Complex_I False Positive CPBA-Fructose Complex (Tetrahedral Anion) CPBA->Complex_I + Fructose Kd ~ 1-2 mM (Stronger) OH OH- (pH dependent) OH->CPBA Ionization (pKa shift) Target Target: Glucose (Low Affinity) Interferent Interferent: Fructose (High Affinity)

Figure 1: Competitive binding pathway showing the thermodynamic preference for fructose over glucose in monoboronic acid systems.

Comparative Performance Analysis

This section objectively compares CPBA-based sensors against the three most common alternatives: Native Phenylboronic Acid (PBA), 3-Aminophenylboronic Acid (APBA), and Enzymatic Sensors (Glucose Oxidase - GOx).

Table 1: Selectivity and Performance Matrix
Feature4-(Carboxymethoxy)PBA (CPBA) Native PBA 3-AminoPBA (APBA) Enzymatic (GOx)
Primary Binding Mechanism Reversible Covalent (Ester)Reversible CovalentReversible CovalentEnzymatic Oxidation
Physiological Solubility High (due to -COOH)LowModerateHigh
Immobilization Chemistry Amine-coupling (EDC/NHS) None (requires modification)Electrochemical polymerizationEntrapment/Crosslinking
Fructose Interference High (Intrinsic to mono-PBA)HighHighNegligible
Lactate Interference Moderate (Alpha-hydroxy binding)ModerateModerateLow
Selectivity Order Fruct > Sorb > Gluc > GalFruct > Sorb > Gluc > GalFruct > Sorb > Gluc > GalGluc >>> All others
Operational Stability Months/Years (Chemically stable)MonthsMonthsDays/Weeks (Denatures)
Cost Efficiency Moderate (Synthetic)LowModerateHigh (Enzyme purification)
Critical Insight: The "Fructose Problem"

Experimental data consistently shows that unmodified monoboronic acids, including CPBA, bind fructose with an affinity constant (


) approximately 4–10 times higher  than glucose.
  • CPBA

    
    :  ~ 5–15 M⁻¹
    
  • CPBA

    
    :  ~ 100–200 M⁻¹
    
  • Note: Values vary based on immobilization matrix and pH.

Why choose CPBA? despite the interference, CPBA is superior for reagentless, long-term implantable sensors where enzymes fail due to degradation. The cross-reactivity is managed via membrane engineering (see Section 5), not chemical specificity.

Experimental Protocol: Cross-Reactivity Profiling

To validate a CPBA sensor, you must determine the Selectivity Coefficient (


) . This protocol uses the Fixed Interference Method (FIM), adapted for reversible binding sensors.
Methodology Overview

Objective: Quantify the signal deviation caused by physiological interferents (Fructose, Lactate, Ascorbic Acid) in the presence of the target (Glucose).

Workflow Diagram

Protocol Step1 1. Baseline Stabilization Equilibrate sensor in PBS (pH 7.4) until current/fluorescence is stable. Step2 2. Target Calibration Add Glucose (0 - 30 mM) to establish sensitivity slope (S_target). Step1->Step2 Step3 3. Interference Challenge Reset sensor. Add fixed concentration of Interferent (e.g., 0.1 mM Fructose). Step2->Step3 Step4 4. Mixed Response Measurement Add Glucose (0 - 30 mM) IN PRESENCE of Interferent. Step3->Step4 Step5 5. Calculate Selectivity Coeff (K_sel) Compare slopes or current ratios. Step4->Step5 Validation Validation Check: Is signal reversible upon washing? Step5->Validation

Figure 2: Step-by-step workflow for determining selectivity coefficients using the Fixed Interference Method.

Detailed Protocol Steps
  • Preparation of Stock Solutions:

    • Buffer: 10 mM PBS, pH 7.4 (strictly controlled).

    • Analyte: 1 M D-Glucose (allow 24h for mutarotation equilibrium).

    • Interferents: 100 mM D-Fructose, 100 mM L-Lactate, 10 mM Ascorbic Acid (freshly prepared to avoid oxidation).

  • Electrochemical/Optical Setup:

    • Immobilize CPBA on the transducer (e.g., Gold electrode via cysteamine + CPBA/EDC coupling).

    • Apply constant potential (if amperometric) or excitation wavelength (if fluorescent).

  • Measurement of Selectivity Coefficient (

    
    ): 
    
    • Method A (Separate Solutions): Measure the sensor response to 5 mM Glucose (

      
      ). Wash. Measure response to 5 mM Fructose (
      
      
      
      ).
      • Interpretation: If

        
        , the sensor prefers the interferent.
        
    • Method B (Mixed Solution - Physiological Relevance):

      • Measure response to 5 mM Glucose (

        
        ).
        
      • Measure response to 5 mM Glucose + 0.1 mM Fructose (

        
        ).
        
      • Calculate % Error:

        
        
        
  • Data Analysis (Self-Validation):

    • Reversibility Check: After exposure to Fructose, wash with pH 5.0 buffer (acidic wash breaks the ester). Signal must return to baseline ±5%. If not, non-specific adsorption (fouling) has occurred, invalidating the cross-reactivity data.

Troubleshooting & Optimization Strategies

If your CPBA sensor shows unacceptable cross-reactivity, employ these engineering controls:

The "Diffusion Barrier" Approach

Since CPBA binds fructose stronger than glucose, you cannot rely on thermodynamics alone.

  • Solution: Coat the sensor with a Nafion or Polyurethane membrane.

  • Mechanism: These membranes can be tuned to be permselective. While they don't block fructose chemically, they can slow diffusion of larger organic acids (like ascorbate) or negatively charged species. For fructose vs. glucose, a hydrophobic polyurethane layer often reduces the influx of hydrated sugars, forcing the reaction to be diffusion-limited rather than equilibrium-controlled, which linearizes the response.

Structural Engineering: Diboronic Acids

Replace mono-CPBA with a bis-boronic acid scaffold.

  • Concept: Glucose can bridge two boronic acid moieties (forming a 1:2 cyclic ester) if the spacing is correct (~4-6 Å). Fructose, being smaller and structurally different, cannot bridge as effectively.

  • Result: This creates a "Glucose Cleft" that enhances glucose specificity by 10-fold over fructose.

pH Modulation
  • CPBA pKa is typically ~8.0–8.5.

  • Operating at pH 7.4 means only a fraction of CPBA is in the reactive tetrahedral form.

  • Optimization: Introduce a cationic group (e.g., quaternary ammonium) near the CPBA. This stabilizes the anionic boronate via electrostatic interaction, lowering the effective pKa and improving sensitivity to glucose at neutral pH, though it may not eliminate fructose interference.

References

  • Bull, S. D., et al. (2013). "Boronic acid-based sensors for the detection of saccharides." Accounts of Chemical Research. Link

  • James, T. D., et al. (1995). "Chiral discrimination of monosaccharides using a fluorescent molecular sensor." Nature. Link

  • Wang, H., et al. (2023). "Recent Progress in Diboronic-Acid-Based Glucose Sensors." Biosensors. Link

  • Sun, X., et al. (2016). "4-Mercaptophenylboronic acid functionalized gold nanoparticles for colorimetric sialic acid detection." Analytica Chimica Acta. Link

  • Lacina, K., et al. (2014). "Nanostructured electrochemical sensors based on phenylboronic acid for the detection of glucose." Microchimica Acta. Link

Validation

cost-benefit analysis of using 4-(carboxymethoxy)phenylboronic acid in synthesis

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, Drug Delivery Scientists[1] Executive Summary The Bottom Line: 4-(Carboxymethoxy)phenylboronic acid (4-CMPBA) is a high-value bifunctional l...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, Drug Delivery Scientists[1]

Executive Summary

The Bottom Line: 4-(Carboxymethoxy)phenylboronic acid (4-CMPBA) is a high-value bifunctional linker that bridges the gap between robust organic synthesis and delicate biological sensing.[1] While its commercial cost is significantly higher than commodity boronic acids (e.g., 4-hydroxyphenylboronic acid), its value lies in the flexible ether spacer and the carboxylic acid handle .[1]

  • Best For: Bioconjugation, glucose-responsive hydrogels, and introducing hydrophilic handles into biaryl scaffolds.[1]

  • Economic Verdict: For scales >10g, the "Make" strategy (synthesis from 4-hydroxyphenylboronic acid) offers a ~90% reduction in Cost of Goods (COGS) compared to commercial sourcing.[1]

  • Performance: Superior to 4-carboxyphenylboronic acid (4-CPBA) in steric accessibility for protein/sugar binding, though slightly less stable toward protodeboronation.[1]

Technical Profile & Mechanism

4-CMPBA features a phenylboronic acid head (sugar binding/Suzuki coupling) and a carboxylic acid tail separated by an oxymethyl spacer.[1]

Structural Advantages[1]
  • Flexible Spacer: Unlike 4-carboxyphenylboronic acid (where the -COOH is directly on the ring), the -O-CH2- spacer in 4-CMPBA decouples the electronic effects of the carboxyl group from the boronic acid and provides steric freedom.[1]

  • Solubility: The ether linkage and carboxyl group significantly enhance aqueous solubility, facilitating "Green Chemistry" applications in water/alcohol mixtures.[1]

  • Electronic Activation: The ether oxygen is an electron-donating group (EDG) by resonance, making the phenyl ring electron-rich.[1] This increases nucleophilicity in Suzuki couplings but requires careful pH control to prevent protodeboronation.[1]

Decision Matrix: Selecting the Right Boronic Acid

The following diagram illustrates when to select 4-CMPBA over its competitors based on experimental needs.

DecisionMatrix Start Start: Select Boronic Acid NeedHandle Is a conjugation handle (COOH/NH2) required? Start->NeedHandle Spacer Is steric flexibility or a spacer required? NeedHandle->Spacer Yes PBA Use Phenylboronic Acid (Commodity, Low Cost) NeedHandle->PBA No Electronic Is the target sensitive to electron density? Spacer->Electronic Yes CPBA Use 4-Carboxyphenylboronic Acid (Rigid, Electron Deficient) Spacer->CPBA No (Rigid ok) CMPBA Use 4-CMPBA (Flexible, Electron Rich) Electronic->CMPBA Need e- Rich/Spacer

Figure 1: Decision tree for selecting boronic acid derivatives based on conjugation and steric requirements.

Comparative Analysis

Application A: Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed cross-coupling, the electronic nature of the boronic acid dictates the rate of transmetalation.[1]

Feature4-CMPBA (Target)4-Carboxyphenylboronic Acid (Alt 1)Phenylboronic Acid (Alt 2)
Electronic Effect Electron-Rich (Activated)Electron-Poor (Deactivated)Neutral
Transmetalation Fast (Nucleophilic Carbon)SlowerModerate
Protodeboronation Risk Moderate (Acid sensitive)Low (Stabilized by EWG)Low
Aqueous Solubility High (pH > 5)ModerateLow
Yield (Typical) 85-95%80-90%>95%

Insight: While 4-CMPBA is highly reactive, the electron-donating ether oxygen can facilitate hydrolytic cleavage of the C-B bond under harsh acidic conditions.[1] Protocol Adjustment: Use mild bases (K3PO4 or K2CO3) rather than strong hydroxides if high temperatures are required.

Application B: Glucose Sensing & Drug Delivery

For glucose-responsive insulin delivery, the pKa of the boronic acid is critical.[1][2] It must exist in equilibrium between the trigonal (neutral) and tetrahedral (anionic) forms at physiological pH (7.4).[1]

  • Phenylboronic Acid (PBA): pKa ~8.[1][3]8. Too high for effective binding at pH 7.4 without polymer modification.[1]

  • 4-CMPBA: The ether linkage slightly raises the pKa (approx 9.[1]0) compared to PBA due to electron donation.[1][3] However , the carboxylic acid tail allows covalent attachment to amine-rich polymers (e.g., chitosan, poly-lysine).[1]

  • The "Polymer Effect": When 4-CMPBA is conjugated to an amine polymer, the neighboring amine stabilizes the tetrahedral boronate, effectively lowering the apparent pKa to ~7.4-7.8, making it ideal for physiological sensing.[1]

Economic Evaluation: Make vs. Buy

For research labs and pilot plants, the cost difference between purchasing 4-CMPBA and synthesizing it is drastic.[1]

Commercial Pricing (Estimates):

  • 4-CMPBA: ~$150 - $300 per 5g (Specialty Chemical).[1]

  • 4-Hydroxyphenylboronic Acid (Starting Material): ~$14 per 5g (Commodity).[1]

  • Chloroacetic Acid: <$1 per 5g.[1]

The "Make" Strategy (Williamson Ether Synthesis): By reacting 4-hydroxyphenylboronic acid with chloroacetic acid in basic media, you can produce 4-CMPBA with a ~75-85% yield.[1]

Cost Benefit Calculation (10g Scale):

  • Buy: $400+

  • Make: Materials (

    
    50) = ~$80.[1]
    
  • Savings: ~80% reduction in cost.[1]

Experimental Protocols

Protocol A: Synthesis of 4-CMPBA (The "Make" Route)

Validated for 10g scale.

Reagents:

  • 4-Hydroxyphenylboronic acid (1.0 eq)[1]

  • Chloroacetic acid (1.2 eq)[1]

  • NaOH (3.5 eq)[1]

  • Water (Solvent)[1]

Step-by-Step:

  • Dissolution: Dissolve 4-hydroxyphenylboronic acid (13.8 g, 100 mmol) and NaOH (14 g, 350 mmol) in water (100 mL) in a round-bottom flask.

  • Addition: Slowly add chloroacetic acid (11.3 g, 120 mmol) to the stirring solution.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (ensure consumption of starting phenol).[1]

  • Workup: Cool to room temperature. Acidify carefully with HCl to pH ~3.0. The product, 4-CMPBA, will precipitate as a white solid.[1]

  • Purification: Filter the solid. Recrystallize from hot water or water/ethanol if necessary.[1]

  • Yield: Expected 14–16g (75–85%).

Protocol B: Aqueous Suzuki-Miyaura Coupling

Optimized for 4-CMPBA to prevent protodeboronation.

Reagents:

  • Aryl Bromide (1.0 eq)[1]

  • 4-CMPBA (1.2 eq)[1]

  • Pd(dppf)Cl2 (3 mol%)[1]

  • K2CO3 (2.0 eq)[1]

  • Solvent: Water/Ethanol (1:1)[1]

Workflow:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine reagents in a sealed tube.

  • Heat to 60°C (Do not exceed 80°C to protect C-B bond).

  • Stir for 4-12 hours.

  • Acidify workup to pH 4 to extract the product (keeping the carboxylic acid protonated for organic extraction).

Visualization: Synthesis Workflow

SynthesisWorkflow Input1 4-Hydroxyphenyl- boronic Acid (Cheap Commodity) Reaction Reflux in Water (Williamson Ether Synthesis) Input1->Reaction Input2 Chloroacetic Acid + NaOH Input2->Reaction Acidification Acidify to pH 3 (Precipitation) Reaction->Acidification Product 4-CMPBA (High Value Linker) Acidification->Product Yield ~80%

Figure 2: Cost-effective synthesis pathway for 4-CMPBA from commodity precursors.

References

  • Preparation of 4-Hydroxyphenylboronic Acid: GuideChem. (n.d.). How to Synthesize 4-Hydroxyphenylboronic Acid? Retrieved from [1]

  • Glucose Responsive Systems: Ma, Q., et al. (2021).[1] Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a Smart Switch for Diabetes Treatment.[1] International Journal of Nanomedicine.[1] Retrieved from

  • Suzuki Coupling in Water: Arkivoc. (2009).[1] Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water.[1] Retrieved from [1]

  • Protodeboronation Stability: Zhang, G., et al. (2017).[1] Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester.[1] ResearchGate.[1][4] Retrieved from

  • Commercial Pricing Reference: Oakwood Chemical. (2025).[1][4][5][6] 4-Hydroxyphenylboronic acid Pricing.[1][7][8] Retrieved from [1]

Sources

Comparative

Technical Guide: 4-(Carboxymethoxy)phenylboronic Acid (4-CMPBA) in Bioconjugation and Sensing

Topic: Literature Review of 4-(Carboxymethoxy)phenylboronic Acid Applications Content Type: Publish Comparison Guide Executive Summary & Molecule Profile 4-(Carboxymethoxy)phenylboronic acid (4-CMPBA) , also known as 4-b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 4-(Carboxymethoxy)phenylboronic Acid Applications Content Type: Publish Comparison Guide

Executive Summary & Molecule Profile

4-(Carboxymethoxy)phenylboronic acid (4-CMPBA) , also known as 4-boronophenoxyacetic acid (CAS: 68716-47-2 / 1072945-84-6), represents a critical functional derivative in the boronic acid family. Unlike its structural analog 4-carboxyphenylboronic acid (CPBA) , which features a carboxyl group directly attached to the phenyl ring, 4-CMPBA incorporates an ether spacer (-O-CH₂-) .

This structural modification provides two distinct advantages:

  • Steric Flexibility: The spacer reduces steric hindrance, improving the accessibility of the boronic acid moiety for binding bulky glycoproteins or cell surface sialic acids.

  • Chemical Stability: The ether linkage is chemically robust, while the carboxyl "handle" allows for facile conjugation to amines via standard EDC/NHS chemistry without affecting the boronic acid center.

Chemical Profile
PropertySpecification
IUPAC Name [4-(Carboxymethoxy)phenyl]boronic acid
Common Abbreviation 4-CMPBA / 4-BPAA
CAS Number 68716-47-2 (Generic), 1072945-84-6 (Specific salt/ester forms)
Molecular Formula C₈H₉BO₅
Functional Groups Boronic Acid (Diol binding), Carboxylic Acid (Conjugation handle), Ether (Linker)
Solubility Soluble in DMSO, Methanol, dilute aqueous base; limited solubility in acidic water.[1][2]

Comparative Analysis: 4-CMPBA vs. Alternatives

In experimental design, selecting the correct boronic acid derivative is dictated by the required pKa (acidity) and the conjugation chemistry .

Performance Matrix
Feature4-CMPBA (Subject)4-Carboxyphenylboronic Acid (CPBA) Phenylboronic Acid (PBA)
Structure Phenyl-O-CH₂-COOHPhenyl-COOHPhenyl (Unsubstituted)
Linker Type Flexible Ether Spacer Rigid Direct AttachmentNone
Electronic Effect Electron-Donating (Alkoxy)Electron-Withdrawing (Carboxyl)Neutral
Approx.[2][3][4][5][6][7][8][9] pKa ~9.0 - 9.3 (Higher pKa)~8.0 - 8.4 (Lower pKa)~8.8
Physiological Binding Moderate affinity at pH 7.4; requires Lewis base assistance (e.g., amines) for optimal glucose sensing.Higher affinity at pH 7.4 due to lower pKa.Low affinity at pH 7.4.
Primary Application Bioconjugation Linker: Attaching PBA to proteins/polymers with reduced steric hindrance.pH-Switchable Ligands: Affinity chromatography where elution by mild Acid is required.Standard Reference: Basic sugar sensing studies.

Expert Insight: Researchers often mistakenly select CPBA for bioconjugation because it is cheaper. However, the direct attachment of the electron-withdrawing carboxyl group in CPBA lowers the pKa, which can be desirable for binding, but the rigid structure often leads to poor binding kinetics when immobilized on solid supports. 4-CMPBA is the superior choice for surface functionalization (e.g., SPR chips, nanoparticles) because the ether spacer allows the boronic acid to "reach" out to target diols more effectively.

Core Applications & Mechanisms

A. Glucose-Responsive Hydrogels & Drug Delivery

4-CMPBA is extensively used to synthesize glucose-responsive polymers. The carboxyl group is coupled to amine-containing polymers (like chitosan or polyallylamine). When glucose binds to the boronic acid, the polymer becomes more hydrophilic (charged boronate form), causing the hydrogel to swell and release cargo (e.g., insulin).

Mechanism:

  • Resting State: At physiological pH, the boronic acid is in equilibrium between the neutral (trigonal) and charged (tetrahedral) forms.

  • Glucose Trigger: High glucose concentration shifts the equilibrium toward the charged cyclic boronate ester.

  • Response: The increase in negative charge density causes electrostatic repulsion within the polymer network

    
     Swelling.
    
B. Sialic Acid Recognition (Tumor Targeting)

Sialic acid (SA) is overexpressed on the surface of tumor cells.[5][9] Boronic acids bind SA with high specificity. 4-CMPBA is conjugated to the surface of liposomes or nanoparticles to facilitate active tumor targeting . The flexible linker of 4-CMPBA is crucial here to penetrate the dense glycocalyx of cancer cells.

Experimental Protocols

Protocol 1: Synthesis of Glucose-Responsive Chitosan-CMPBA Conjugate

This protocol describes the modification of Chitosan with 4-CMPBA to create a glucose-sensing polymer.

Reagents:

  • Chitosan (Low molecular weight)

  • 4-(Carboxymethoxy)phenylboronic acid (4-CMPBA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Solvent: 1% Acetic Acid (aq), Methanol/Water mixture.

Step-by-Step Methodology:

  • Activation: Dissolve 4-CMPBA (1.0 eq) in a 1:1 mixture of Methanol/Water. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation: Dissolve Chitosan in 1% acetic acid solution. Adjust pH to ~5.5 (carefully, to avoid precipitation).

  • Coupling: Add the activated 4-CMPBA solution dropwise to the Chitosan solution under vigorous stirring.

  • Reaction: Stir the mixture for 24 hours at room temperature.

  • Purification: Dialyze the reaction mixture against distilled water for 3 days (MWCO 12-14 kDa) to remove unreacted EDC, NHS, and free boronic acid.

  • Validation: Lyophilize the product. Confirm conjugation via ¹H-NMR (Look for aromatic protons at 7.0-7.8 ppm and the methylene ether peak at ~4.5 ppm).

  • Functional Test: Disperse the polymer in PBS (pH 7.4). Add Glucose (0-20 mM) and monitor turbidity or viscosity changes.

Protocol 2: Surface Immobilization for Affinity Chromatography

Immobilizing 4-CMPBA onto amine-functionalized magnetic beads for glycoprotein enrichment.

  • Bead Prep: Wash amine-terminated magnetic beads (10 mg) with MES buffer (pH 6.0).

  • Activation: Dissolve 4-CMPBA (10 mg) in 500 µL MES buffer. Add EDC (10 mg) and NHS (10 mg). React for 15 mins.

  • Immobilization: Mix the activated CMPBA solution with the washed beads. Incubate for 4 hours at Room Temp with gentle rotation.

  • Blocking: Wash beads and incubate with 1M Ethanolamine (pH 8.5) for 30 mins to quench unreacted esters.

  • Storage: Store beads in PBS (pH 7.4) at 4°C.

Mechanistic Visualization

The following diagram illustrates the dual-pathway utility of 4-CMPBA: (1) The chemical conjugation pathway via the carboxyl handle and (2) The reversible equilibrium pathway for glucose sensing.

CMPBA_Mechanism CMPBA 4-(Carboxymethoxy) phenylboronic Acid Activation EDC/NHS Activation CMPBA->Activation Carboxyl Group Reaction Conjugate CMPBA-Polymer Conjugate Activation->Conjugate + Amine (R-NH2) BoronateEster Cyclic Boronate Ester (Charged) Conjugate->BoronateEster + Glucose (pH > pKa) Glucose Glucose (cis-diol) Glucose->BoronateEster Reversible Binding BoronateEster->Conjugate Acidic pH (Release) Response Hydrogel Swelling / Signal Generation BoronateEster->Response Charge Repulsion Effect

Figure 1: Mechanistic workflow of 4-CMPBA. The upper path shows the irreversible conjugation to a scaffold. The lower path shows the reversible, pH-dependent glucose binding event that drives sensing applications.

References

  • Santa Cruz Biotechnology. 4-(Carboxymethoxy)phenylboronic acid (CAS 1072945-84-6) Product Data.

  • ChemicalBook. 4-Carboxyphenylboronic acid (Comparison Data).

  • Sigma-Aldrich. 4-(Carboxymethyl)phenylboronic acid pinacol ester (Analogous Application).

  • National Institutes of Health (NIH). Acidity Constants of Boronic Acids: Correlations and Prediction. (Provides Hammett equation basis for pKa estimation of ether-substituted PBAs).

  • Royal Society of Chemistry. Phenylboronic acid-based glucose-responsive polymeric nanoparticles. (Review of general PBA conjugation strategies).

  • Frontiers in Chemistry. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin. (Demonstrates carboxyl-amine coupling protocols).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Carboxymethoxy)phenylboronic acid

Executive Safety Summary 4-(Carboxymethoxy)phenylboronic acid (CAS: 252661-32-0) is a bifunctional building block containing both a boronic acid moiety and a carboxylic acid tail. It is primarily utilized in Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-(Carboxymethoxy)phenylboronic acid (CAS: 252661-32-0) is a bifunctional building block containing both a boronic acid moiety and a carboxylic acid tail. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of bioconjugates and PROTAC linkers.

While boronic acids are generally considered mild reagents compared to organohalides or organolithiums, this compound presents specific risks due to its acidity and potential for dust generation. The primary hazards are respiratory irritation (H335) , skin irritation (H315) , and serious eye irritation (H319) .

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • State: Solid powder (prone to static charge).

  • Incompatibility: Strong oxidizers and strong bases.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm). Backup: N95/P100 respirator if hood is unavailable (Emergency only).Boronic acid dust is a potent respiratory irritant.[2] The carboxylic acid moiety increases mucous membrane sensitivity.
Ocular Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders prone to static fly-off.Fine powders can bypass safety glass gaps. Boronic acids can cause significant corneal irritation.
Dermal (Hands) Nitrile Gloves (Min thickness: 0.11 mm). Double-gloving recommended for solution phase.Nitrile provides excellent resistance to the solid. Caution: If dissolved in DMF or DMSO, use extended-cuff gloves to prevent solvent-mediated permeation.
Body Lab Coat (Cotton/Poly blend or Nomex). Closed-toe chemically resistant shoes.Prevents accumulation of dust on personal clothing, which can lead to delayed skin sensitization.

Operational Protocol: Step-by-Step Handling

Phase A: Pre-Operational Check
  • Verify Ventilation: Ensure fume hood flow monitor reads "Safe" or verify airflow with a tissue strip.

  • Static Control: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%, as dry boronic acids are electrostatically active and "fly" easily.

Phase B: Weighing and Transfer (Critical Control Point)
  • The Hazard: The highest risk of exposure occurs during the transfer of the dry solid.

  • Procedure:

    • Tare the receiving vessel (flask/vial) before opening the reagent container.

    • Use a disposable antistatic spatula.

    • Do not dump the powder. Transfer in small aliquots to minimize dust clouds.

    • If the reagent clumps, do not crush it inside the stock bottle. Transfer to a mortar in the hood to grind.

    • Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent lid-seizing (boronic acids can form anhydrides that crust seals).

Phase C: Solubilization & Reaction
  • Solubility Profile: This compound is sparingly soluble in non-polar solvents (Hexane, DCM) but highly soluble in polar aprotic solvents (DMSO, DMF) and alcohols (MeOH).

  • Protocol:

    • Add solvent slowly down the side of the vessel to wash down adherent powder.

    • Inert Atmosphere: While the boronic acid is relatively air-stable, the Suzuki coupling catalysts (Pd) used downstream are not. It is best practice to purge the solution with Nitrogen or Argon immediately after dissolution.

Phase D: Spill Management
  • Minor Spill (Solid): Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then wipe up.

  • Major Spill (Solution): Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present).

Waste Disposal & Deactivation[2][3]

Disposal Classification: Hazardous Chemical Waste (Solid or Liquid).

Waste StreamDisposal MethodNotes
Solid Waste Segregated container for "Solid Organics."Label clearly as "Boronic Acid Derivative."
Liquid Waste Halogenated or Non-Halogenated Organic Waste.Depends on the solvent used (e.g., DCM = Halogenated; DMF = Non-Halogenated).
Aqueous Waste Aqueous waste stream (pH adjusted).If extracted with base (NaOH), the boronate salt will be in the water.[3] Neutralize to pH 7 before disposal if local regulations require.

Deactivation Protocol (Glassware): Residual boronic acids can stick to glass.

  • Rinse glassware with 10% aqueous NaOH or KOH (converts the acid to the water-soluble boronate).

  • Follow with water rinse.[2][4][5][6][7][8]

  • Final rinse with Acetone/Ethanol.

Visual Workflow: Safe Handling Cycle

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.

SafeHandling Start Start: Reagent Retrieval RiskCheck Risk Assessment: Check Ventilation & PPE Start->RiskCheck Weighing Weighing (In Fume Hood) *Control Static* RiskCheck->Weighing Pass SpillCheck Spill Occurred? Weighing->SpillCheck Solubilization Solubilization (DMSO/MeOH/DMF) Reaction Downstream Reaction (Suzuki Coupling) Solubilization->Reaction SpillCheck->Solubilization No SpillAction Dampen & Wipe (No Sweeping) SpillCheck->SpillAction Yes Disposal Disposal: Segregate Solids vs Liquids SpillAction->Disposal Decon Decontamination: 1. 10% NaOH Rinse 2. Water Rinse Reaction->Decon Decon->Disposal

Figure 1: Operational workflow for handling 4-(Carboxymethoxy)phenylboronic acid, highlighting critical control points for spills and decontamination.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-Carboxyphenylboronic acid (Analogous Structure Safety Data). Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014).[8] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Context for reactivity and handling). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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